2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
Description
BenchChem offers high-quality 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10) |
InChI Key |
ABMRLEVFESKPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid: A Novel Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that can overcome the limitations of traditional, often planar, aromatic systems in drug discovery is a paramount challenge in medicinal chemistry. The spiro[3.3]heptane motif has emerged as a compelling three-dimensional (3D) bioisostere for the benzene ring, offering improved physicochemical properties and access to unexplored chemical space.[1][2][3] This guide delves into the technical landscape of a specific, functionalized derivative, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (CAS 2920404-61-9). We will explore its structural significance, propose a logical synthetic pathway, and discuss its potential applications as a versatile building block in the design of next-generation therapeutics. By providing a comprehensive overview, this document aims to empower researchers to harness the potential of this intriguing molecule.
The Spiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosterism
For decades, the phenyl ring has been a ubiquitous component of countless drug molecules. However, its planarity and associated metabolic liabilities have prompted a move towards "escaping flatland" by incorporating more sp³-rich, 3D scaffolds.[1] The spiro[3.3]heptane core stands out due to its rigid, compact structure, which presents substituents in well-defined vectors, mimicking the spatial arrangement of mono-, meta-, and para-substituted phenyl rings without their electronic and metabolic drawbacks.[2][3]
Key Advantages of the Spiro[3.3]heptane Scaffold:
-
Three-Dimensionality: The inherent 3D nature of the spiro[3.3]heptane core allows for more precise and novel interactions with biological targets.
-
Improved Physicochemical Properties: Compounds incorporating this scaffold often exhibit enhanced solubility, reduced plasma protein binding, and a more favorable metabolic profile compared to their aromatic counterparts.[4]
-
Novel Chemical Space: As a non-planar and rigid structure, it enables the exploration of new areas of chemical space, leading to the generation of novel intellectual property.[4]
-
Metabolic Stability: The replacement of an aromatic ring with a saturated bicyclic system can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
The subject of this guide, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid, combines this advantageous scaffold with two key functional groups—a hydroxyl and a carboxylic acid. This dual functionalization at a quaternary center offers a unique stereoelectronic profile and multiple points for derivatization, making it a highly attractive building block for combinatorial chemistry and lead optimization.
Physicochemical Properties and Structural Data
While extensive experimental data for 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is not widely published, we can infer its key properties from its structure and available data from suppliers.
| Property | Value | Source |
| CAS Number | 2920404-61-9 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₂O₃ | Sigma-Aldrich[5] |
| Molecular Weight | 156.18 g/mol | |
| InChI Key | ABMRLEVFESKPCP-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| Predicted LogP | ~0.5 - 1.5 | (Estimated) |
| Predicted pKa | ~4.5 - 5.0 (Carboxylic Acid) | (Estimated) |
| Storage Temperature | 0-8 °C | Sigma-Aldrich[5] |
| Purity | 95% | Sigma-Aldrich[5] |
The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) suggests that this molecule will have moderate polarity and good aqueous solubility at physiological pH.
Proposed Synthetic Pathways
Synthesis of Spiro[3.3]heptan-2-one
A robust method for the synthesis of functionalized spiro[3.3]heptanes involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[2] An alternative and accessible route starts from commercially available precursors.
Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid (a precursor)
This protocol is adapted from a known procedure for the synthesis of the parent carboxylic acid.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place crude spiro[3.3]heptane-1,1-dicarboxylic acid.
-
Thermal Decarboxylation: Heat the flask to 220 °C for approximately 30 minutes. The reaction is complete when the evolution of carbon dioxide ceases.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid is spiro[3.3]heptane-2-carboxylic acid.[6]
α-Hydroxylation of a Carboxylic Acid Derivative
With spiro[3.3]heptane-2-carboxylic acid in hand, the next critical step is the introduction of the hydroxyl group at the C2 position. A common method for α-hydroxylation of carboxylic acids involves the formation of an enolate followed by oxidation.
Protocol 2: Synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
-
Protection of the Carboxylic Acid: Convert spiro[3.3]heptane-2-carboxylic acid to a suitable ester (e.g., methyl or ethyl ester) using standard esterification conditions (e.g., SOCl₂ in methanol).
-
Enolate Formation: Treat the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Oxidation: Introduce an electrophilic oxygen source to the enolate solution. A common and effective reagent for this transformation is a molybdenum peroxide reagent (e.g., MoOPH).
-
Workup and Deprotection: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent. Following purification, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield the final product, 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid make it a valuable building block for creating diverse chemical libraries and optimizing lead compounds.
As a Bioisostere for Salicylic Acid and Related Structures
The 2-hydroxy-2-carboxylic acid motif on a rigid scaffold can be viewed as a saturated, 3D bioisostere of salicylic acid and other ortho-hydroxy aromatic carboxylic acids. These are privileged structures in medicinal chemistry, found in numerous anti-inflammatory and anti-cancer agents. By replacing the flat aromatic ring with the spiro[3.3]heptane core, it is possible to retain the key pharmacophoric elements while improving properties such as:
-
Solubility and Permeability: The increased sp³ character can lead to better solubility and membrane permeability.
-
Target Selectivity: The rigid presentation of the functional groups may lead to higher selectivity for the desired biological target over related proteins.
-
Novel Intellectual Property: Moving away from the common salicylic acid core can open new avenues for patentable chemical matter.
Diagram of Bioisosteric Relationship:
Caption: Bioisosteric relationship between salicylic acid and the title compound.
A Versatile Scaffold for Library Synthesis
The two functional groups on 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be independently addressed to generate a library of diverse compounds.
-
Carboxylic Acid: Can be converted to amides, esters, or used in coupling reactions to introduce a wide range of substituents.
-
Hydroxyl Group: Can be alkylated, acylated, or used as a handle for further functionalization.
This dual functionality allows for the creation of libraries with substituents pointing in distinct spatial vectors, which is ideal for probing the binding pockets of enzymes and receptors.
Conclusion and Future Outlook
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid represents a compelling, yet underexplored, building block for modern drug discovery. Its foundation on the spiro[3.3]heptane scaffold provides the benefits of a rigid, 3D bioisostere, while the hydroxy and carboxylic acid functionalities offer versatile handles for chemical elaboration. While detailed experimental characterization and application data remain to be published, the logical synthetic pathways and clear potential in medicinal chemistry make it a prime candidate for investigation by researchers aiming to move beyond traditional flatland chemistry. As the demand for novel, patentable, and effective therapeutics continues to grow, scaffolds like this will be instrumental in shaping the future of drug design.
References
- ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
- SpiroChem. (n.d.). pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives.
- ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
- Sigma-Aldrich. (n.d.). 2-hydroxyspiro[3.3]heptane-2-carboxylic acid | 2920404-61-9.
- ACS Publications. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters.
- PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
Sources
2-hydroxy-2-carboxy spiro[3.3]heptane chemical properties
Topic: 2-Hydroxy-2-Carboxy Spiro[3.3]heptane: Chemical Properties & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The "Geminal" Advantage
2-hydroxy-2-carboxy spiro[3.3]heptane (also known as 2-hydroxyspiro[3.3]heptane-2-carboxylic acid) represents a high-value pharmacophore in modern drug discovery.[1] It serves as a conformationally restricted, saturated bioisostere for
Unlike the planar cyclobutane or flexible cyclohexane equivalents, the spiro[3.3]heptane scaffold offers a unique 90° torsional angle between the two rings.[1] When substituted at the 2-position with geminal hydroxy and carboxyl groups, it creates a defined vector for hydrogen bonding and metal chelation while significantly lowering lipophilicity (LogP) compared to its carbocyclic analogs.[1] This guide details its physicochemical profile, synthesis, and application as a "linker" module in fragment-based drug design (FBDD).[1]
Physicochemical & Structural Profile
The spiro[3.3]heptane core is not flat; the cyclobutane rings exhibit a "pucker" angle of approximately 20–25° to relieve torsional strain.[1] This puckering, combined with the spiro-fusion, results in specific exit vectors that differ from standard saturated rings.[1]
Table 1: Core Properties of 2-Hydroxy-2-Carboxy Spiro[3.3]heptane
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Formula | Low MW fragment (<200 Da). | |
| MW | 156.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| ClogP | ~0.2 to 0.8 | Lower than cyclohexane analogs; improves water solubility.[1] |
| pKa (COOH) | 3.6 – 3.9 | More acidic than unsubstituted spiro-acid (pKa ~4.[1]8) due to electron-withdrawing |
| TPSA | ~57-60 Ų | High polar surface area relative to size; excellent permeability.[1] |
| Geometry | Rigidifies the spatial arrangement of the pharmacophore.[1] | |
| Fsp³ | 0.75 | High fraction of sp³ carbons correlates with higher clinical success rates.[1] |
Strategic Utility: Bioisosterism & Vector Analysis[1]
The primary utility of this scaffold is its ability to replace planar aromatic rings or flexible alkyl chains while maintaining specific bond angles.[1]
Diagram 1: Bioisosteric Decision Tree
This diagram illustrates when to deploy the spiro[3.3]heptane scaffold versus traditional rings.
Caption: Logic flow for substituting traditional rings with 2-hydroxy-2-carboxy spiro[3.3]heptane to improve physicochemical properties.
Experimental Synthesis Protocol
The synthesis of the 2-hydroxy-2-carboxy derivative is generally achieved via the cyanohydrin intermediate derived from spiro[3.3]heptan-2-one.[1] This route ensures the geminal placement of the functional groups.[1]
Reagents & Safety
-
TMSCN (Trimethylsilyl cyanide): Highly toxic.[1] Generates HCN upon contact with moisture.[1] Handle in a well-ventilated fume hood with appropriate cyanide antidote kits available.[1]
-
Zinc Iodide (
): Lewis acid catalyst.[1] Hygroscopic. -
Spiro[3.3]heptan-2-one: Precursor (commercially available or synthesized via ketene [2+2] cycloaddition).
Step-by-Step Methodology
Step 1: Formation of the Silylated Cyanohydrin [1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with spiro[3.3]heptan-2-one (1.0 eq, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM) (30 mL).
-
Catalysis: Add catalytic
(0.05 eq).[1] Stir for 5 minutes until dissolved. -
Addition: Cool the solution to 0°C. Add TMSCN (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).[1]
-
Checkpoint: The formation of the O-TMS cyanohydrin is usually quantitative.[1]
-
Step 2: Acid Hydrolysis to
-
Concentration: Remove DCM and excess TMSCN under reduced pressure (use a bleach trap for the pump exhaust to neutralize trace cyanides).[1]
-
Hydrolysis: Dissolve the residue in conc. HCl (37%) or a mixture of HCl/Acetic Acid (1:1, 20 mL).[1]
-
Reflux: Heat the mixture to 90°C for 12 hours. This step hydrolyzes both the nitrile (to carboxylic acid) and the silyl ether (to alcohol).[1]
-
Workup:
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via reverse-phase chromatography ( column, Water/MeCN gradient with 0.1% Formic Acid).
Diagram 2: Synthetic Pathway
Caption: Two-step synthesis of 2-hydroxy-2-carboxy spiro[3.3]heptane from the ketone precursor via cyanohydrin formation.
Chemical Reactivity & Derivatization
Once synthesized, the 2-hydroxy-2-carboxy motif offers versatile reactivity for downstream library generation:
-
Dioxolanone Formation: Reaction with aldehydes/ketones under acid catalysis forms a spiro-fused 1,3-dioxolan-4-one.[1] This protects the functionality and can be used as a prodrug strategy.[1]
-
Peptide Coupling: The carboxylic acid can be coupled to amines using standard HATU/DIPEA conditions.[1] The adjacent hydroxyl group may require transient protection (e.g., TBS) if the coupling is sluggish due to steric bulk or H-bonding interference.[1]
-
Metal Chelation: The
-hydroxy acid motif is a bidentate ligand.[1] It binds strongly to metalloenzymes (e.g., matrix metalloproteinases or carbonic anhydrases), making this scaffold a potent "warhead" for enzyme inhibitors.[1]
References
-
Burkhard, J. A., et al. (2012).[1][2][3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [1]
-
Mykhailiuk, P. K. (2023).[1][4][5] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[1] [1]
-
Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [1]
-
Sigma-Aldrich. 2-hydroxyspiro[3.3]heptane-2-carboxylic acid Product Page. [1]
Sources
An In-depth Technical Guide to Spirocyclic α-Hydroxy Acids in Medicinal Chemistry
Introduction: The Strategic Convergence of Spirocyclic Scaffolds and the α-Hydroxy Acid Moiety
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to innovative molecular architectures to address the challenges of potency, selectivity, and pharmacokinetics.[1][2][3] This guide delves into the burgeoning field of spirocyclic α-hydroxy acids , a unique class of compounds that strategically combines the three-dimensional complexity of spirocycles with the proven pharmacophoric properties of α-hydroxy acids.
Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a distinct advantage in drug design by introducing conformational rigidity and a higher fraction of sp3-hybridized carbons.[3] This inherent three-dimensionality allows for a more precise and favorable interaction with the binding sites of biological targets, often leading to improved potency and selectivity.[3][4] Furthermore, the introduction of a spirocyclic scaffold can positively influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[3]
On the other hand, the α-hydroxy acid functional group is a well-established pharmacophore found in numerous biologically active molecules. Its ability to chelate metal ions and participate in hydrogen bonding interactions makes it a key feature in the design of enzyme inhibitors.[5] This is particularly evident in the success of hydroxamic acids, close analogs of α-hydroxy acids, as potent inhibitors of metalloenzymes like histone deacetylases (HDACs).[5]
The convergence of these two structural motifs in spirocyclic α-hydroxy acids presents an exciting opportunity to explore novel chemical space and develop next-generation therapeutics. This guide provides a comprehensive overview of their synthesis, potential biological targets, and a framework for their evaluation in a medicinal chemistry context.
Part 1: Synthetic Strategies for Spirocyclic α-Hydroxy Acids
The synthesis of spirocyclic α-hydroxy acids requires a thoughtful combination of methods for constructing the spirocyclic core and introducing the α-hydroxy acid functionality. While direct, one-pot syntheses of the final compounds are still an emerging area, a modular approach is often the most practical.
Construction of the Spirocyclic Ketone Precursor
The journey towards a spirocyclic α-hydroxy acid typically begins with the synthesis of a corresponding spirocyclic ketone. Several robust methods exist for this purpose, including:
-
Intramolecular Aldol Condensation: This classical reaction can be employed to form a new ring on an existing cyclic ketone, leading to a spirocyclic system.
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic structures, RCM can be utilized to construct one of the rings of the spirocycle.
-
[3+2] and [4+2] Cycloadditions: These reactions can be used to generate complex spirocyclic frameworks with high stereocontrol.
Introduction of the α-Hydroxy Acid Moiety
Once the spirocyclic ketone is in hand, the α-hydroxy acid group can be introduced through several established transformations. A common and effective route involves the conversion of the ketone to an α-hydroxy ketone, which is then oxidized to the desired acid.
Experimental Protocol: Synthesis of a Spirocyclic α-Hydroxy Ketone
This protocol details a representative method for the asymmetric α-hydroxylation of a spirocyclic ketone using phase-transfer catalysis, a technique known for its operational simplicity and efficiency.[6]
Materials:
-
Spiro[4.5]decan-1-one (or other suitable spirocyclic ketone)
-
Cinchona alkaloid-derived dimeric phase-transfer catalyst
-
Triethyl phosphite (P(OEt)3)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Toluene
-
Molecular Oxygen (O2)
Procedure:
-
To a stirred solution of the spirocyclic ketone (0.1 mmol) in toluene (0.1 M) at room temperature, add the cinchona alkaloid-derived phase-transfer catalyst (5 mol %).
-
Add triethyl phosphite (0.1 mmol) to the reaction mixture.
-
Add 50% aqueous NaOH (0.25 mL) to the mixture.
-
Bubble molecular oxygen through the reaction mixture for the duration of the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Oxidation to the α-Hydroxy Acid
The final step in the synthesis is the oxidation of the α-hydroxy ketone to the corresponding α-hydroxy acid. Several methods can be employed for this transformation.
Experimental Protocol: Oxidation of an α-Hydroxy Ketone
This protocol describes a chemoselective oxidation of an α-hydroxy acid to an α-keto acid, which is a related and often challenging transformation. A similar approach can be adapted for the oxidation of α-hydroxy ketones.[7]
Materials:
-
Spirocyclic α-hydroxy ketone
-
2-azaadamantane N-oxyl (AZADO) catalyst
-
Molecular Oxygen (O2)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the spirocyclic α-hydroxy ketone in the chosen solvent.
-
Add the AZADO catalyst to the solution.
-
Bubble molecular oxygen through the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture appropriately to isolate the crude product.
-
Purify the crude product by chromatography or recrystallization to obtain the pure spirocyclic α-hydroxy acid.
Part 2: Biological Targets and Mechanisms of Action
The unique structural features of spirocyclic α-hydroxy acids suggest their potential to interact with a variety of biological targets, particularly enzymes. The spirocyclic framework can provide the necessary rigidity and three-dimensional orientation to fit into specific binding pockets, while the α-hydroxy acid moiety can engage in key interactions with active site residues or metal cofactors.
Kinase Inhibition
Kinases are a major class of drug targets, and the development of selective inhibitors is a key focus in medicinal chemistry. The rigid conformation of spirocyclic scaffolds can be advantageous in targeting the ATP-binding site of kinases with high specificity.[8][9] The α-hydroxy acid group can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
Logical Relationship: Spirocyclic α-Hydroxy Acid as a Kinase Inhibitor
Caption: Mechanism of action for a spirocyclic α-hydroxy acid as an HDAC inhibitor.
Part 3: Data Presentation and Analysis
The evaluation of novel spirocyclic α-hydroxy acids requires rigorous biological testing to determine their potency, selectivity, and cellular activity. The following table provides a template for summarizing key quantitative data for a hypothetical series of compounds.
Table 1: Structure-Activity Relationship (SAR) of Spirocyclic α-Hydroxy Acids
| Compound ID | Spirocyclic Core | R1 Group | Kinase IC50 (nM) | HDAC1 IC50 (nM) | Cell Proliferation GI50 (µM) |
| SAHA-001 | Spiro[4.5]decane | H | 520 | 150 | 5.2 |
| SAHA-002 | Spiro[4.5]decane | 4-F-Ph | 150 | 85 | 1.8 |
| SAHA-003 | Spiro[3.4]octane | H | 890 | 320 | 10.5 |
| SAHA-004 | Spiro[3.4]octane | 4-F-Ph | 310 | 110 | 3.1 |
| Reference | Vorinostat (SAHA) | N/A | >10,000 | 15 | 0.5 |
Data is hypothetical for illustrative purposes.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A streamlined workflow for the development of spirocyclic α-hydroxy acids.
Conclusion
Spirocyclic α-hydroxy acids represent a promising, yet underexplored, class of molecules in medicinal chemistry. The strategic combination of a three-dimensionally complex spirocyclic scaffold with the versatile α-hydroxy acid pharmacophore offers a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. While the synthetic routes may present challenges, the potential rewards in discovering new treatments for a range of diseases, from cancer to inflammatory disorders, make this an exciting and worthy area of future research. This guide has provided a foundational framework for researchers to embark on the exploration of this fascinating chemical space.
References
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of spirochromane Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Amide Coupling Conditions for Sterically Hindered Spiro Acids
Executive Summary
Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane) are increasingly vital in medicinal chemistry for their ability to increase fraction saturated (
Standard coupling reagents (EDC/NHS, HATU) frequently fail with these substrates due to the inability of the bulky active ester to approach the amine, or vice versa. This guide details three tiered protocols designed specifically to overcome this steric penalty: T3P® (Propylphosphonic anhydride) for scalable robustness, Ghosez’s Reagent for acid-sensitive activation, and Acyl Fluorides for the most recalcitrant cases.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate using the following decision tree. Spiro acids often require activation that minimizes the size of the leaving group (LG) or maximizes electrophilicity.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and nucleophile strength.
Mechanistic Insight: The "Cone of Protection"
In spirocyclic acids, the carbon adjacent to the carboxylate is quaternary. The rigid ring system locks these substituents in place, creating a permanent steric blockade.
-
The Failure of HATU/Uroniums: The active ester formed by HATU is bulky. In spiro systems, the approach trajectory for the amine is blocked by the HATU leaving group itself.
-
The T3P Advantage: T3P forms a mixed anhydride.[1] While still bulky, the reaction is driven by the release of tension in the T3P ring and the high thermodynamic stability of the phosphonate byproduct.
-
The Acid Chloride/Fluoride Advantage: These replace the -OH with -Cl or -F. These are the smallest possible leaving groups, minimizing the steric penalty during the tetrahedral transition state of the amine attack.
Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"
Best for: General spiro-couplings, scale-up, and preventing racemization. Reagent Note: T3P is typically supplied as a 50% w/w solution in EtOAc or DMF.
Step-by-Step:
-
Dissolution: Dissolve the spiro-carboxylic acid (1.0 equiv) and the amine (1.1–1.5 equiv) in anhydrous EtOAc (preferred for workup) or DMF (if solubility is poor). Concentration should be 0.1 M – 0.2 M.
-
Base Addition: Add Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv).
-
Note: Pyridine often gives higher yields for hindered substrates than DIPEA due to less steric bulk around the nitrogen proton shuttle.
-
-
Reagent Addition: Cool to 0°C. Add T3P solution (2.0–3.0 equiv) dropwise.
-
Why excess? Hindered acids react slowly; excess reagent ensures the mixed anhydride forms completely despite the steric barrier.
-
-
Reaction: Allow to warm to Room Temperature (RT).
-
Optimization: If no product forms after 2 hours, heat to 50–70°C. T3P is thermally stable.
-
-
Workup (The "Green" Advantage):
-
Dilute with EtOAc.[2]
-
Wash with water, then 10% citric acid (removes amine/pyridine), then sat. NaHCO₃ (removes excess acid/T3P byproducts), then brine.
-
T3P byproducts are water-soluble, simplifying purification.
-
Protocol B: Ghosez’s Reagent – The "Neutral" Activator
Best for: Acid-sensitive spiro scaffolds (e.g., those containing acetals, Boc groups) where thionyl chloride is too harsh. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).
Step-by-Step:
-
Activation: Dissolve spiro-acid (1.0 equiv) in anhydrous DCM or CHCl₃ .
-
Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) at 0°C or RT. Stir for 1–2 hours.
-
Coupling: In a separate vessel, mix the amine (1.2 equiv) and DIPEA/TEA (2.0 equiv) in DCM.
-
Combination: Add the activated acid chloride solution dropwise to the amine solution.
-
Workup: Standard aqueous extraction (NaHCO₃/Brine).
Protocol C: Acyl Fluorides (TFFH/BTFFH) – The "Sledgehammer"
Best for: Extremely hindered couplings (e.g., spiro-acid + t-butyl amine) or electron-deficient amines (anilines). Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Step-by-Step:
-
Setup: Dissolve spiro-acid (1.0 equiv) and amine (1.2 equiv) in anhydrous DCM or Acetonitrile .
-
Base: Add DIPEA (3.0 equiv).
-
Activation: Add TFFH (1.2–1.5 equiv) at 0°C.
-
Reaction: Warm to RT. If necessary, heat to reflux (in Acetonitrile).
-
Why it works: The acyl fluoride is highly electrophilic but stable enough to resist rapid hydrolysis compared to chlorides, and the small size of the Fluoride atom allows the amine to penetrate the "cone of protection."
-
Data Summary & Optimization Guide
| Variable | Recommendation for Spiro Acids | Rationale |
| Solvent | EtOAc (T3P), DCM (Ghosez), MeCN (Fluorides) | EtOAc is green and simplifies T3P workup. MeCN supports polar transition states. |
| Base | Pyridine (with T3P) | Less sterically hindered than DIPEA; acts as an efficient nucleophilic catalyst. |
| Concentration | High (0.2 M - 0.5 M) | Higher concentration drives bimolecular kinetics which are retarded by sterics. |
| Stoichiometry | Acid (1) : Reagent (2+) | Excess coupling agent is required to shift equilibrium toward the active species. |
Troubleshooting "Stalled" Reactions
If LCMS shows starting material remains:
-
Switch Solvent: Move from DCM to DMF or NMP . The high dielectric constant stabilizes the polar transition state.
-
Add Catalyst: For T3P reactions, adding 0.1 equiv of 4-DMAP can catalyze the acyl transfer.
-
Microwave: Heating to 100°C for 10-30 mins (using T3P in DMF) often forces the reaction to completion.
References
-
Pfizer Solvent Selection Guide & Green Chemistry
-
T3P Applic
-
"Propylphosphonic Anhydride (T3P®): The Water Scavenger and Coupling Agent."[3]
- Context: Detailed mechanics of T3P in hindered systems.
-
-
Ghosez's Reagent Protocol
- Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent." Organic Syntheses, Coll. Vol. 6, p.282.
- Context: Standard protocol for neutral acid chloride gener
-
Acyl Fluorides in Hindered Couplings
Sources
- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. cms.dbu.de [cms.dbu.de]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. Amide synthesis by acylation [organic-chemistry.org]
Application Note: 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a Conformational Lock for Proline Mimicry in Peptide Drug Design
Introduction: The Unique Challenge of Proline in Peptidomimetics
Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine where the side chain cycles back to the backbone nitrogen, forming a five-membered pyrrolidine ring.[1][2] This distinctive cyclic structure imposes significant conformational rigidity, profoundly influencing peptide and protein secondary structure.[1][2] Proline residues are critical for inducing turns in protein folding, stabilizing peptide bonds, and are often found at the beginning of alpha-helices.[1][] However, this same rigidity also presents a challenge in medicinal chemistry. The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in both cis and trans conformations, with a relatively small energy difference between the two states.[4] This conformational heterogeneity can lead to multiple receptor-binding modes, reducing potency and complicating structure-activity relationship (SAR) studies.
To overcome this ambiguity and enhance the therapeutic properties of peptides, researchers employ the strategy of bioisosterism—replacing a functional group with another that retains similar physical and chemical properties while improving biological performance.[5] Proline bioisosteres are designed to lock the peptide backbone into a single, desired conformation, thereby pre-organizing the peptide for optimal receptor interaction and potentially improving metabolic stability against proteases that target proline-containing sequences.[6][7][8]
This application note introduces 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a novel, rigid proline bioisostere. Its spirocyclic scaffold offers a unique three-dimensional structure that serves as a powerful tool for medicinal chemists aiming to escape the "flatland" of traditional aromatic scaffolds and explore new, patent-free chemical space.[9][10][11] We provide a comprehensive guide, including detailed protocols for its synthesis, incorporation into peptides, and methods for biophysical characterization.
The Spirocyclic Advantage: Properties of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
The spiro[3.3]heptane scaffold is a saturated bicyclic system distinguished by its rigidity and three-dimensional character.[9] Unlike the flexible pyrrolidine ring of proline, the fused cyclobutane rings of this scaffold severely restrict bond rotation. This "conformational locking" effect is the primary advantage of using 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid as a proline surrogate.
Key Attributes:
-
Fixed Dihedral Angles: The rigid spirocyclic core locks the backbone dihedral angle φ (phi) into a specific value, mimicking one of the preferred conformations of proline while preventing cis-trans isomerization.[2]
-
Novel Chemical Space: As a non-natural, sp³-rich scaffold, it allows for the design of peptidomimetics with unique three-dimensional shapes, potentially leading to improved binding affinity and selectivity.[9]
-
Enhanced Metabolic Stability: The unnatural backbone is expected to be resistant to cleavage by prolyl-specific peptidases, which recognize the natural proline ring structure.[6][7]
-
Improved Physicochemical Properties: Saturated scaffolds like spiro[3.3]heptane can improve properties such as solubility and reduce off-target toxicity compared to their aromatic counterparts.[5][9]
Below is a conceptual illustration of the bioisosteric replacement:
Caption: Bioisosteric replacement of L-proline with a rigid spirocyclic analog.
Comparative Conformational Parameters
The table below summarizes the key distinctions in conformational parameters between L-proline and its spirocyclic bioisostere.
| Parameter | L-Proline | 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid | Rationale for Advantage |
| Backbone φ Angle | Approx. -65° (but flexible)[2] | Fixed, predictable angle | Eliminates conformational ambiguity, pre-organizes peptide for binding. |
| Amide Bond Isomerism | Exists as both cis and trans isomers | Locked into a trans-like conformation | Increases binding specificity and simplifies SAR. |
| Ring Pucker | Flexible (endo/exo puckering) | Rigid, planar cyclobutane rings | Provides a defined and static scaffold for substituent presentation. |
| Protease Susceptibility | Cleavable by prolyl peptidases[6][7] | Expected to be resistant | Increases in vivo half-life of the peptide therapeutic. |
Protocol 1: Synthesis of Fmoc-Protected 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
While the direct synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be adapted from established methods for creating spiro[3.3]heptane derivatives and other non-natural amino acids.[12][13][14] The following protocol is a representative workflow.
Scientist's Note: This synthesis requires rigorous control over reaction conditions and purification at each step. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Caption: Synthetic workflow for the preparation of the Fmoc-protected bioisostere.
Step-by-Step Methodology
Step 1: Spiro[3.3]heptane-2,2-dicarboxylic acid formation
-
Rationale: The initial step involves creating the core spirocyclic dicarboxylic acid, which serves as the precursor for the final amino acid analog.
-
Procedure: This can be achieved through various methods, often starting from diethyl malonate and 1,3-dibromopropane derivatives in a multi-step sequence involving cyclization reactions. A known method involves the thermal decarboxylation of crude spiro[3.3]heptane-3,3-dicarboxylic acid.[15]
Step 2: Monodecarboxylation to yield Spiro[3.3]heptane-2-carboxylic acid
-
Rationale: Removing one of the carboxyl groups is necessary to create the mono-acid scaffold.
-
Procedure: Crude spiro[3.3]heptane-2,2-dicarboxylic acid is heated to approximately 220°C.[15] The reaction is monitored by the cessation of CO₂ evolution. The resulting crude product, spiro[3.3]heptane-2-carboxylic acid, is cooled and can be purified by recrystallization or column chromatography.[15]
Step 3: α-Hydroxylation
-
Rationale: Introduction of the hydroxyl group at the alpha-position is a key step. This can be achieved via enolate chemistry.
-
Reagents: Lithium diisopropylamide (LDA), MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
-
Procedure:
-
Dissolve spiro[3.3]heptane-2-carboxylic acid in dry THF and cool to -78°C.
-
Slowly add 2.2 equivalents of LDA to form the dianion.
-
After stirring for 30-60 minutes, add a solution of MoOPH in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.
-
Purify the resulting 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid by silica gel chromatography.
-
Step 4: N-Terminal Fmoc Protection
-
Rationale: To make the amino acid compatible with standard solid-phase peptide synthesis (SPPS), the amino group (in this case, mimicked by the overall structure for coupling) must be protected with a base-labile Fmoc group.[16][17]
-
Reagents: 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, Dioxane/Water.
-
Procedure:
-
Dissolve the synthesized hydroxy acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, Fmoc-2-Hydroxyspiro[3.3]heptane-2-carboxylic acid , by flash chromatography.
-
QC Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Incorporation into Peptides via Fmoc-SPPS
The synthesized Fmoc-protected amino acid can be incorporated into a growing peptide chain using standard automated or manual Fmoc solid-phase peptide synthesis (SPPS) protocols.[16][18][19]
Scientist's Note: Due to the steric bulk of the spirocyclic scaffold, coupling times may need to be extended, and more potent coupling reagents may be required compared to standard proteinogenic amino acids.
Caption: Standard Fmoc-SPPS cycle adapted for the spirocyclic amino acid.
Step-by-Step Methodology
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the preceding amino acid has been coupled and its Fmoc group removed.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes. Repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, liberating a free amine.[17][19]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
Rationale: The carboxylic acid of the incoming Fmoc-protected spiro-amino acid must be activated to form a reactive species that readily couples with the free amine on the resin.[17] Due to potential steric hindrance, a strong coupling agent like HBTU, HATU, or COMU is recommended.
-
Procedure:
-
In a separate vessel, pre-activate a solution of Fmoc-2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA or Collidine, 6-10 eq.) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is advisable for this bulky, non-natural amino acid.
-
-
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and DMF again.
-
Cycle Continuation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by LC-MS and MALDI-TOF mass spectrometry.
Protocol 3: Biophysical and Structural Characterization
To validate the hypothesis that the spirocyclic bioisostere imparts a specific, rigid conformation, a series of biophysical analyses should be performed, comparing the modified peptide to its natural L-proline-containing counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the three-dimensional solution structure of the peptide and confirm the conformational restriction imposed by the spirocyclic residue.
-
Methodology:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆).
-
Acquire a suite of 2D NMR experiments, including TOCSY (to assign spin systems), NOESY/ROESY (to measure through-space proton-proton distances), and HSQC (to correlate protons with their attached carbons).
-
Key Analysis: In the ROESY spectrum, the absence of cross-peaks corresponding to cis-trans isomerization around the Xaa-Spiro bond, which would be present in the Xaa-Pro peptide, provides direct evidence of conformational locking. The measured NOE distance restraints can be used to calculate a high-resolution solution structure, which will explicitly show the backbone conformation.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the overall secondary structure of the peptide (e.g., β-turn, helix, random coil) and observe any changes induced by the bioisostere.
-
Methodology:
-
Prepare solutions of both the proline-containing and spiro-analog-containing peptides in a suitable buffer (e.g., phosphate buffer).
-
Acquire CD spectra from approximately 190 nm to 260 nm.
-
Analysis: A significant change in the CD spectrum upon substitution indicates a global change in the peptide's secondary structure. For example, if the proline was intended to induce a Type II β-turn, the spirocyclic analog should ideally produce a spectrum characteristic of that turn type, but with greater intensity, suggesting a higher population of the folded state.[20]
-
Proteolytic Stability Assay
-
Objective: To compare the metabolic stability of the modified peptide against the natural version.
-
Methodology:
-
Incubate both peptides at a known concentration with a relevant protease (e.g., prolyl endopeptidase) or in a complex biological matrix like human serum or liver microsomes.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the enzymatic reaction (e.g., with acid or organic solvent).
-
Analyze the amount of remaining intact peptide at each time point by LC-MS.
-
Analysis: Calculate the half-life (t₁/₂) of each peptide. A significantly longer half-life for the spiro-analog-containing peptide demonstrates enhanced metabolic stability.
-
Conclusion
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid represents a valuable and innovative building block for medicinal chemists and peptide scientists. Its rigid, three-dimensional scaffold acts as a powerful conformational lock, offering a solution to the inherent flexibility and cis-trans isomerization issues associated with proline. By providing a fixed, predictable geometry, this bioisostere facilitates the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability. The protocols detailed in this note provide a comprehensive framework for the synthesis, peptide incorporation, and rigorous evaluation of this promising tool in the pursuit of next-generation peptide therapeutics.
References
- ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
- Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
- BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.
- Study.com. (n.d.). Proline Overview, Structure & Functions.
- Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. doi: 10.3109/10409239309082572.
- PubMed. (1993). Proline-dependent structural and biological properties of peptides and proteins.
- ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Wikipedia. (n.d.). Proline.
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. doi: 10.1002/anie.202316557.
- NIH. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ACS Publications. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry.
- Reis-Mendes, A., et al. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry, 64(9), 6209-6220. doi: 10.1021/acs.jmedchem.1c00252.
- ACS Publications. (2024). Proline Analogues. Chemical Reviews.
- RSC Publishing. (n.d.). Effect of proline analogues on the conformation of elastin peptides.
- NIH. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
- NIH. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
- NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Enamine. (2024). Unnatural Amino Acids.
- ACS Publications. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
- MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- ResearchGate. (2025). Properties, metabolisms, and applications of L-proline analogues.
- eLife. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry.
- PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
- PubChemLite. (n.d.). 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid (C9H14O3).
- MilliporeSigma. (n.d.). Proline Derivatives and Analogs.
- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Springer. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. doi: 10.1007/s00726-009-0467-9.
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[][] heptane-2-carboxylic acid tert-butyl ester. Retrieved from patents.google.com.
Sources
- 1. study.com [study.com]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 4. Proline Derivatives and Analogs [merckmillipore.com]
- 5. drughunter.com [drughunter.com]
- 6. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unnatural Amino Acids - Enamine [enamine.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Process Development and Scale-Up of 2,6-Substituted Spiro[3.3]heptanes
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring, particularly the para-substituted benzene and piperazine cores. By replacing planar aromatic systems with this rigid, three-dimensional bicyclic framework, drug developers can improve solubility and metabolic stability while retaining vector fidelity.
However, the scale-up of 2,6-substituted spiro[3.3]heptanes presents unique process safety and engineering challenges. The high ring strain (~60 kcal/mol) and the use of high-energy intermediates (acyl azides) for functionalization require rigorous thermal hazard management.
This guide details the scalable synthesis of the Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht Acid) and its conversion to the 2,6-diamine via a continuous or semi-batch Curtius rearrangement.
Structural Logic & Bioisosterism
Before initiating scale-up, it is vital to understand the "Why" driving the chemistry. The spiro[3.3]heptane core is not merely a spacer; it is a vector-defining element.
| Feature | Phenyl Ring | Spiro[3.3]heptane | Impact on Drug Design |
| Geometry | Planar (2D) | Puckered (3D) | Increases |
| Exit Vectors | 180° (para) | ~180° (linear) | Mimics para-substitution geometry without aromaticity. |
| Metabolism | CYP450 oxidation prone | Metabolically robust | Reduces oxidative clearance (no aromatic hydroxylation). |
| Lipophilicity | High LogP | Lower LogP | Improves oral bioavailability. |
Process Safety & Thermodynamics
The synthesis of spiro[3.3]heptanes involves forming two strained cyclobutane rings. The scale-up chemist must manage the Thorpe-Ingold Effect (gem-dimethyl effect) which favors cyclization, against the Enthalpy of Formation associated with ring strain.
Critical Hazard: The Curtius Rearrangement
The conversion of the dicarboxylic acid to the diamine is the most hazardous step.
-
Risk: Accumulation of acyl azide intermediates.
-
Consequence: Rapid, autocatalytic decomposition releasing
gas and heat. -
Mitigation: Do NOT isolate the acyl azide on scale. Use "Dose-Controlled" (semi-batch) or Continuous Flow protocols.
Protocol A: Core Scaffold Construction
Target: Spiro[3.3]heptane-2,6-dicarboxylic acid (The "Fecht Acid") Scale: 100 g – 1 kg Mechanism: Double alkylation of diethyl malonate with pentaerythritol tetrabromide derivative.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Precursor: 1,3-dibromo-2,2-bis(bromomethyl)propane (Pentaerythritol tetrabromide).
-
Nucleophile: Diethyl malonate (2.2 equiv).
-
Base: Sodium ethoxide (EtONa), 21% wt in Ethanol (4.5 equiv).
-
Solvent: Ethanol (anhydrous).
Step-by-Step Methodology
-
Reactor Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer (high torque required for slurry), a reflux condenser, and a dosing pump. Inert the system with
. -
Base Preparation: Charge EtONa solution into the reactor. Heat to 60°C.
-
Nucleophile Formation: Add Diethyl malonate slowly over 30 minutes.
-
Observation: The solution will remain clear to slightly hazy.
-
Checkpoint: Ensure temperature does not exceed 65°C during addition (mild exotherm).
-
-
Alkylation (The Critical Step): Add solid 1,3-dibromo-2,2-bis(bromomethyl)propane in portions or as a slurry in EtOH.
-
Rate Control: This reaction is slow to initiate but highly exothermic once cyclization begins.
-
Reflux: Heat the mixture to reflux (78°C) and hold for 24–48 hours.
-
IPC (In-Process Control): Monitor consumption of the tetrabromide via GC-MS. Look for the disappearance of the tetra-bromo peak and appearance of the tetra-ester intermediate.
-
-
Workup (Saponification/Decarboxylation):
-
Distill off bulk ethanol.
-
Add 6M NaOH (aq) directly to the residue. Reflux for 4 hours to hydrolyze the tetra-ester.
-
Acidify with conc. HCl to pH 1. Caution: Massive
evolution (Decarboxylation). -
Thermal Note: The decarboxylation of the gem-dicarboxylic acid usually occurs upon heating the acidic solution. Ensure the reactor vent is sized for high gas load.
-
-
Isolation:
-
Cool to 0°C. The dicarboxylic acid precipitates as a white solid.
-
Filter and wash with ice-cold water.
-
Recrystallize from water/ethanol.
-
Yield Expectation: 55–65% Purity Target: >98% (HPLC, ELSD detection recommended due to weak UV chromophore).
Protocol B: Functionalization to Diamine
Target: Spiro[3.3]heptane-2,6-diamine (dihydrochloride salt) Method: Modified Curtius Rearrangement (One-Pot) Safety Level: High (Azide handling)
Reagents
-
Azide Source: Diphenylphosphoryl azide (DPPA) OR
/Mixed Anhydride.[4] DPPA is preferred for process consistency. -
Base: Triethylamine (
). -
Solvent: tert-Butanol (for Boc-protection) or Toluene/Water (for free amine).
Step-by-Step Methodology (Semi-Batch "Dose-Controlled")
-
Activation: In Reactor A, dissolve the dicarboxylic acid in Toluene. Add
(2.2 equiv). -
Rearrangement Setup: In Reactor B, heat Toluene to 80°C.
-
Dosing (The Safety Lock):
-
Premix DPPA (2.2 equiv) with the substrate solution from Reactor A at room temperature.
-
Immediately pump this mixture slowly into the hot Reactor B.
-
Why? As the azide forms, it hits the hot zone and immediately rearranges to the isocyanate, releasing
. This prevents the accumulation of the explosive acyl azide.
-
-
Hydrolysis:
-
Once addition is complete and
evolution ceases, add 6M HCl (aq) to the hot isocyanate solution. -
Reflux for 2 hours to hydrolyze the isocyanate/urea intermediates to the amine.
-
-
Isolation:
-
Cool to RT. The product is in the aqueous layer.
-
Separate phases. Wash aqueous layer with DCM (removes DPPA byproducts).
-
Concentrate aqueous layer or add Isopropanol to precipitate the diamine dihydrochloride.
-
Filter and dry.
-
Visualizing the Workflow
Diagram 1: Synthetic Pathway & Logic
Caption: Synthetic workflow for the 2,6-disubstituted spiro[3.3]heptane scaffold. The red zone indicates the Curtius rearrangement step requiring strict thermal control.
Diagram 2: Thermal Hazard Decision Tree
Caption: Decision logic for safely scaling the Curtius rearrangement. DSC (Differential Scanning Calorimetry) data is mandatory before exceeding 10g scale.
Analytical Specifications (QC)
For the dicarboxylic acid intermediate, standard UV-Vis detection is insufficient.
| Parameter | Specification | Method | Note |
| Appearance | White crystalline solid | Visual | Discoloration indicates oxidation or polymerization. |
| Assay | >98.0% w/w | qNMR or Titration | Acid-base titration is robust for this intermediate. |
| 1H NMR | Characteristic "Roofing" | 400 MHz DMSO-d6 | Look for complex multiplets at |
| Residual Solvents | <5000 ppm EtOH | GC-Headspace | Ethanol trapping in the crystal lattice is common. |
| ROI | <0.5% | Residue on Ignition | Critical to ensure removal of NaBr salts. |
References
-
Bioisosteric Properties: Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
-
Spiro Scaffold Synthesis: Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link
-
Scale-Up Safety: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. Link
-
Curtius Rearrangement Protocols: Lebel, H., & Leogane, O. (2005).[6][7] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters. Link
-
Heterocyclic Analogues (Process): Dunetz, J. R., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane-2,6-dicarboxylic acid 97% | CAS: 3057-91-8 | AChemBlock [achemblock.com]
- 3. Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Curtius Rearrangement [organic-chemistry.org]
Application Note: Functionalization of the 2-Position in Spiro[3.3]heptane Rings
The following Application Note and Protocol Guide details the functionalization of the 2-position in spiro[3.3]heptane rings.
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring in drug discovery. Unlike flat aromatic systems, this rigid,
This guide focuses specifically on the 2-position (and the symmetry-related 6-position). Functionalization at this distal carbon creates a linear exit vector (
Key Strategic Drivers
-
Exit Vector Geometry: The 2,6-axis provides a rigid, linear geometry ideal for linker design.
-
Desymmetrization: The primary challenge is converting the symmetric core (e.g., Fecht’s Acid) into non-symmetric, bifunctional building blocks (e.g., 2-amino-6-carboxylic acid derivatives).
-
Chemical Stability: While strained, the spiro[3.3]heptane core is surprisingly robust to standard oxidative and reductive conditions, though care must be taken with strong Lewis acids which can trigger rearrangements.
Structural Analysis & Numbering
To ensure reproducibility, we utilize standard IUPAC numbering. The spiro carbon is C4. The "2-position" is the distal methylene carbon of the first cyclobutane ring.
-
C4: Spiro center (quaternary).
-
C2: Distal carbon (Ring A) – Target of this guide.
-
C6: Distal carbon (Ring B) – Symmetry equivalent to C2.
Bioisosteric Comparison:
| Parameter | 1,4-Phenylene | Spiro[3.3]heptane-2,6-diyl | Impact |
|---|---|---|---|
| Geometry | Planar (2D) | Puckered (3D) | Access to new chemical space |
| Exit Angle |
Core Methodologies: Decision Tree
The choice of synthetic route depends on the required substitution pattern (Mono- vs. Bis-functionalization).
Figure 1: Strategic decision tree for selecting the starting material based on the target substitution pattern.
Detailed Protocols
Protocol A: Desymmetrization of Fecht’s Acid
Objective: Synthesis of Methyl spiro[3.3]heptane-2-carboxy-6-carboxylate (Mono-ester) from the symmetric diacid. Context: Fecht’s acid (Spiro[3.3]heptane-2,6-dicarboxylic acid) is the most common commercial starting material. To differentiate the two ends (e.g., to place an amine on one side and an acid on the other), a statistical desymmetrization is required.
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid)[1]
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic)
-
Sodium hydroxide (1M aq)
Step-by-Step Methodology:
-
Diester Formation:
-
Suspend Fecht’s acid (10.0 g, 54.3 mmol) in MeOH (100 mL).
-
Add conc.
(1.0 mL) dropwise. -
Reflux for 12 hours. The solid will dissolve as the dimethyl ester forms.
-
Concentrate in vacuo, redissolve in EtOAc, wash with saturated
, dry ( ), and concentrate to yield Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (>95% yield).
-
-
Statistical Hydrolysis:
-
Dissolve the dimethyl ester (10.0 g, 47.1 mmol) in THF (100 mL) and cool to 0 °C.
-
Add 1.0 equivalent of NaOH (1.88 g in 20 mL water) slowly over 1 hour via syringe pump. Critical: Rapid addition favors the diacid.
-
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Remove THF in vacuo.
-
Extract the aqueous residue with
( mL) to recover unreacted diester (recycle this). -
Acidify the aqueous phase to pH 2 with 1M HCl.
-
Extract with EtOAc (
mL). -
Dry (
) and concentrate. -
Result: A mixture of mono-acid (major product, ~60-70%) and diacid. Purification via flash chromatography (DCM:MeOH 95:5 + 1% AcOH) yields pure 2-(methoxycarbonyl)spiro[3.3]heptane-6-carboxylic acid .
-
Protocol B: Introduction of Nitrogen (Curtius Rearrangement)
Objective: Converting the carboxylic acid at position 2 to a primary amine (Boc-protected). Target: tert-Butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamate .
Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate upon heating, and is subsequently trapped by tert-butanol.
Materials:
-
Mono-ester acid (from Protocol A)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
tert-Butanol (
-BuOH) -
Toluene (anhydrous)
Step-by-Step Methodology:
-
Acyl Azide Formation:
-
Dissolve the mono-ester acid (1.0 g, 5.0 mmol) in anhydrous toluene (20 mL).
-
Add
(1.5 eq, 1.05 mL) and stir for 10 min under . -
Add DPPA (1.1 eq, 1.2 mL) dropwise at RT.
-
Stir for 1 hour at RT. Monitor by TLC (disappearance of acid).
-
-
Rearrangement & Trapping:
-
Add excess tert-butanol (5.0 mL).
-
Heat the reaction mixture to 90 °C (oil bath). Caution: Evolution of
gas. -
Maintain reflux for 4–6 hours until gas evolution ceases.
-
-
Isolation:
-
Cool to RT and dilute with EtOAc.
-
Wash with 5% citric acid (to remove amine salts), saturated
, and brine. -
Concentrate to yield the crude Boc-amine.
-
Purify via silica gel chromatography (Hexane:EtOAc 4:1).
-
Yield: Typically 75–85%.
-
Expert Tip: If the free amine is required directly, replace
Protocol C: Reductive Amination of Spiro[3.3]heptan-2-one
Objective: Functionalization via the ketone oxidation state. Context: The ketone (spiro[3.3]heptan-2-one) is accessible via decarboxylative oxidation or cyclobutane expansion. This route is ideal for introducing secondary or tertiary amines.
Materials:
-
Spiro[3.3]heptan-2-one[2]
-
Secondary amine (e.g., Morpholine, Piperidine)
-
Sodium triacetoxyborohydride (
, ) -
Acetic acid (catalytic)
-
DCE (1,2-Dichloroethane)
Step-by-Step Methodology:
-
Imine/Iminium Formation:
-
Dissolve spiro[3.3]heptan-2-one (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).
-
Add acetic acid (1 drop) to catalyze imine formation.
-
Stir for 30 min at RT.
-
-
Reduction:
-
Add
(1.5 mmol) in one portion. -
Stir vigorously at RT for 16 hours.
-
-
Workup:
-
Quench with saturated
.[2] -
Extract with DCM (
). -
Note: The spiro[3.3]heptane amine products are often volatile or lack UV chromophores. Use
stain or ninhydrin for TLC visualization.
-
Advanced Workflow: De Novo Synthesis
For cases where Fecht's acid is not the ideal starting material (e.g., need for asymmetric alkyl chains), the "Enamine Route" (Mykhailiuk et al.) utilizing cyclobutane amides is superior.
Figure 2: De novo synthesis of spiro[3.3]heptanes via formal [2+2] cycloaddition.
Key Insight: This method allows the installation of substituents on the second ring (positions 5, 6, or 7) dictated by the alkene structure, providing access to complex, non-symmetric scaffolds that are difficult to access via Fecht's acid.
Troubleshooting & Expert Tips
| Challenge | Root Cause | Solution |
| Low Solubility | The rigid, compact nature of the hydrocarbon core can lead to poor solubility in polar solvents despite the Fsp3 count. | Use mixtures of DCM/MeOH or THF for reactions. For purification, ensure the compound is fully dissolved before loading onto silica. |
| Volatility | Low molecular weight spiro[3.3]heptanes (e.g., the parent hydrocarbon or simple ketones) sublime or evaporate easily. | Do not use high vacuum for prolonged periods on simple derivatives. Keep rotary evaporator bath temperature < 30 °C. Form HCl or TFA salts of amines immediately. |
| Detection | Lack of UV chromophore. | Use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with |
| Desymmetrization Yields | Statistical hydrolysis yields are theoretically capped. | Recycle the diester. Alternatively, use enzymatic hydrolysis (pig liver esterase) for higher selectivity, though substrate specificity varies. |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational work on spirocycles and bioisosteres).
-
Mykhailiuk, P. K. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557.[3] Link (Key paper on exit vectors and bioisosterism).[3]
-
Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). Spiranes.[1][2][4][5][6][7][8][9] I. Spiro[3.3]heptane-2,6-dicarboxylic Acid and its Derivatives. Journal of the American Chemical Society, 75(19), 4911–4914. Link (Original synthesis of Fecht's Acid derivatives).
-
Levterov, V. V., et al. (2023).[8] Synthesis of functionalized spiro[3.3]heptanes for use as synthetic building blocks. ChemRxiv. Link (Modern synthetic protocols).
- Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery. ACS Medicinal Chemistry Letters. (General reference for spiro scaffold utility).
Sources
- 1. Spiroheptane - Wikipedia [en.wikipedia.org]
- 2. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Spirocyclic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, owing to their unique three-dimensional architecture and frequent presence in biologically active natural products. Acid-catalyzed reactions are a powerful tool for the construction of these complex structures. However, the success of such transformations is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for spirocyclic acid reactions. We will delve into the mechanistic underpinnings of solvent effects, from polarity and proticity to the stabilization of key intermediates, and provide actionable protocols for systematic solvent screening and reaction optimization.
Introduction: The Critical Role of the Solvent in Spirocyclic Acid Chemistry
Spirocycles, characterized by a single atom shared between two rings, impart conformational rigidity and novel exit vectors for substituent display, making them highly sought-after motifs in drug discovery. Acid-catalyzed spirocyclization reactions, such as intramolecular Michael additions, Friedel-Crafts alkylations, and ketalizations, are elegant methods for their construction. The solvent in these reactions is far from a passive medium; it is an active participant that can dictate reaction rates, influence chemoselectivity, and critically, control stereoselectivity.[1][2][3] A judicious choice of solvent can be the difference between a high-yielding, stereoselective transformation and a complex mixture of products.[4]
This guide will equip the modern chemist with the knowledge to move beyond empirical trial-and-error, enabling a more rational and efficient approach to solvent selection in the synthesis of spirocyclic acids and related compounds.
Fundamental Principles of Solvent Effects in Acid-Catalyzed Spirocyclization
The profound impact of a solvent on a reaction is rooted in its ability to interact with the reactants, intermediates, and transition states. In the context of acid-catalyzed spirocyclization, several key solvent properties must be considered.
Polarity and Dielectric Constant
The polarity of a solvent, a measure of its ability to solvate charged or polar species, is a critical parameter.[5][6] It is often quantified by the dielectric constant (ε).
-
High Dielectric Constant (Polar) Solvents: These solvents are effective at stabilizing charged intermediates, such as carbocations, which are common in many acid-catalyzed spirocyclization mechanisms.[7][8] By solvating these high-energy species, polar solvents can lower the activation energy of the reaction and increase the reaction rate.[3][9] For reactions proceeding through an SN1-like mechanism, where the formation of a carbocation is the rate-determining step, polar solvents are often favored.[10][11]
-
Low Dielectric Constant (Nonpolar) Solvents: In contrast, nonpolar solvents are less capable of stabilizing charged intermediates.[12] This can be advantageous in reactions where minimizing side reactions involving charged species is crucial.
The dielectric constant of a solvent can significantly influence the regioselectivity of a reaction.[13]
Protic vs. Aprotic Solvents
Solvents are broadly classified as protic or aprotic based on their ability to donate a hydrogen bond.[5][14]
-
Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, possess O-H or N-H bonds and can act as hydrogen bond donors.[5] They are particularly effective at solvating both cations and anions. In acid-catalyzed reactions, they can stabilize the conjugate base of the acid catalyst and any anionic intermediates. However, their ability to hydrogen bond with nucleophiles can also decrease their reactivity, which may be detrimental in some cases.[7][10] For SN1-type reactions, polar protic solvents are generally preferred as they can stabilize both the carbocation intermediate and the leaving group.[10][11]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) have significant dipole moments but lack O-H or N-H bonds.[5] They are excellent at solvating cations but are less effective at solvating anions. This property can be highly beneficial in reactions where a "naked" or highly reactive anion is desired. For SN2-type reactions, which are relevant in some spirocyclization pathways, polar aprotic solvents can lead to dramatic rate accelerations compared to their protic counterparts because they do not "cage" the nucleophile through hydrogen bonding.[10]
-
Nonpolar Aprotic Solvents: Solvents like hexane, toluene, and diethyl ether have low polarity and do not engage in hydrogen bonding. They are often used when reactants are nonpolar and to minimize solvent interference with the reaction.[12]
The choice between a protic and aprotic solvent can also influence the "leveling effect," where the strength of a strong acid is limited by the basicity of the solvent.[15]
Solvation of Transition States
The solvent's ability to stabilize the transition state of a reaction relative to the ground state of the reactants is a key determinant of the reaction rate.[3][9] If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be more effective. Understanding the geometry and charge distribution of the transition state is therefore crucial for rational solvent selection.
Solvent Selection Strategies for Spirocyclic Acid Reactions
A systematic approach to solvent selection can save considerable time and resources. This involves a combination of theoretical understanding and experimental screening.
Mechanistic Considerations
Before embarking on extensive screening, it is vital to consider the plausible reaction mechanism.
-
Carbocation-Mediated Reactions: For spirocyclizations that proceed through a distinct carbocation intermediate (e.g., Friedel-Crafts type reactions), polar solvents, particularly polar protic solvents, are often a good starting point to stabilize the charged intermediate.[10][11]
-
Concerted or Near-Concerted Reactions: In reactions where bond formation and breaking occur in a more concerted fashion, the polarity of the transition state will be the guiding factor.
-
Stereoselectivity: The solvent can play a crucial role in determining the stereochemical outcome of a reaction by influencing the conformation of the substrate and the transition state geometry.[1][2] Solvents can form distinct solute-solvent clusters that are the true reactive species.[1][2] Therefore, a solvent screen is highly recommended when aiming for a specific diastereomer or enantiomer.[4]
Initial Solvent Screening
A preliminary screen should encompass a diverse range of solvents to probe the effects of polarity, proticity, and coordinating ability.
Table 1: Recommended Solvents for Initial Screening
| Class | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Nonpolar Aprotic | Toluene | 2.4 | 111 | Aromatic, can engage in π-stacking |
| Hexane | 1.9 | 69 | Aliphatic, low polarity | |
| "Borderline" Polar Aprotic | Dichloromethane (DCM) | 9.1 | 40 | Halogenated, good general-purpose solvent |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ether, can coordinate to metal ions | |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 82 | High polarity, relatively inert |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, high boiling point | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Very high polarity, high boiling point | |
| Polar Protic | Ethanol (EtOH) | 24.6 | 78 | Can act as H-bond donor and acceptor |
| Acetic Acid (AcOH) | 6.2 | 118 | Can act as a co-catalyst and solvent |
Data sourced from various publicly available databases and publications.[16][17][18]
Green Solvent Alternatives
In line with the principles of sustainable chemistry, consider incorporating greener solvent alternatives in your screening process.[19] Solvents like Cyrene (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (2-MeTHF) are bio-derived alternatives to some traditional dipolar aprotic and ether solvents, respectively.[20]
Experimental Protocols
The following protocols provide a framework for systematic solvent screening and optimization.
Protocol for Small-Scale Solvent Screening
This protocol is designed for the rapid evaluation of multiple solvents using small reaction volumes.
Objective: To identify promising solvents for a specific acid-catalyzed spirocyclization reaction.
Materials:
-
Starting material
-
Acid catalyst
-
A selection of anhydrous solvents from Table 1
-
Small reaction vials with caps (e.g., 2 mL HPLC vials)
-
Stir plate and stir bars
-
Heating block or oil bath
-
Analytical technique for monitoring reaction progress (e.g., TLC, LC-MS, GC-MS)
-
Internal standard (optional, but recommended for quantitative analysis)
Procedure:
-
Preparation: In separate, labeled vials, add the starting material (e.g., 0.1 mmol) and a small stir bar.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., 10 mol%) to each vial.
-
Reaction: Seal the vials and place them on the stir plate at the desired temperature.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
-
Analysis: Analyze the aliquots by your chosen analytical method to determine the consumption of starting material and the formation of the desired spirocyclic product.
-
Evaluation: Compare the conversion and selectivity across the different solvents to identify the most promising candidates.
Protocol for Reaction Optimization
Once one or two promising solvents have been identified, further optimization is necessary.
Objective: To determine the optimal reaction conditions in the chosen solvent(s).
Parameters to Optimize:
-
Concentration: Vary the concentration of the starting material (e.g., 0.05 M, 0.1 M, 0.2 M).
-
Temperature: Investigate a range of temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Catalyst Loading: Titrate the amount of acid catalyst (e.g., 5 mol%, 10 mol%, 20 mol%).
Procedure:
-
Set up a matrix of experiments varying one parameter at a time while keeping others constant.
-
Run the reactions in the chosen solvent(s) according to the experimental matrix.
-
Monitor the reactions over time to determine the reaction rate and final yield.
-
Analyze the results to identify the optimal set of conditions.
Visualizing the Solvent Selection Workflow
A structured workflow can aid in the rational selection of a solvent.
Caption: A systematic workflow for solvent selection in spirocyclic acid reactions.
Case Study: Acid-Catalyzed Spiroketalization
The formation of a spiroketal is a classic example where solvent choice is paramount. The reaction proceeds through a hemiacetal intermediate and an oxocarbenium ion.
Sources
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. reddit.com [reddit.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 17. scribd.com [scribd.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Solubility & Handling of 2-Hydroxyspiro[3.3]heptane-2-carboxylic Acid
Executive Summary & Molecular Analysis
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (CAS: 2920404-61-9) represents a unique class of building blocks where a rigid, lipophilic spiro[3.3]heptane scaffold is functionalized with a highly polar
While the spiro-cycle provides structural rigidity and defined exit vectors desirable in medicinal chemistry (often as a bioisostere for piperidine or phenyl rings), the geminal substitution of the hydroxyl (-OH) and carboxylic acid (-COOH) groups at the C2 position creates a "solubility paradox":
-
Crystal Lattice Energy: The geminal polar groups facilitate strong intermolecular hydrogen bonding, leading to a high-melting-point crystal lattice that resists dissolution in non-polar solvents.
-
Amphiphilic Nature: The molecule possesses a compact lipophilic "tail" (the distal cyclobutane ring) and a highly hydrophilic "head." This often results in the compound acting as a hydrotrope, making it surprisingly soluble in water but prone to "oiling out" in mixed organic solvents.
This guide addresses the specific solubility challenges researchers face during synthesis, extraction, and purification.
Solubility Profile & Solvent Compatibility[1]
The following data summarizes the solubility behavior of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid based on structural analogues (e.g., 1-hydroxycyclobutanecarboxylic acid) and thermodynamic principles of rigid bicyclic acids.
Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Preferred for stock solutions (>100 mg/mL). Ideal for coupling reactions (HATU/EDC). |
| Polar Protic | Methanol, Ethanol | Good | Soluble, but avoid if using reagents sensitive to nucleophilic attack (e.g., acid chlorides). |
| Ether/Ester | THF, EtOAc, Dioxane | Moderate | Solubility is concentration-dependent. May require gentle heating (40°C) to dissolve. |
| Chlorinated | DCM, Chloroform | Poor | Critical Failure Point. The free acid often precipitates or forms a suspension. Requires a polar co-solvent (e.g., 10% DMF). |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Used strictly as anti-solvents for recrystallization. |
| Aqueous | Water (pH > 7) | High | Forms a soluble carboxylate salt. |
| Aqueous | Water (pH < 2) | Moderate/High | Unlike simple fatty acids, the |
Troubleshooting Guide (Q&A)
Issue 1: The "Disappearing Product" During Extraction
User Question: "I performed a standard aqueous workup (DCM vs. Water) after hydrolyzing the ester. The organic layer is empty, but the product isn't precipitating from the water layer either. Where is it?"
Technical Diagnosis:
This is a classic issue with small
Corrective Protocol:
-
Saturate the Aqueous Phase: Add NaCl to the aqueous layer until saturation ("salting out") to decrease the solubility of the organic acid.
-
Switch Solvents: Do not use DCM. Use Ethyl Acetate (EtOAc) or a mixture of EtOAc/n-Butanol (9:1) . The n-Butanol helps solvate the hydroxyl group.
-
Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.
-
Continuous Extraction: For large scales (>5g), a continuous liquid-liquid extractor is recommended.
Issue 2: Precipitation During Amide Coupling
User Question: "I am trying to couple the acid to an amine using EDC/HOBt in Dichloromethane (DCM). The reaction mixture turned into a thick slurry and conversion is low."
Technical Diagnosis: The free acid has poor solubility in DCM. As the reaction proceeds, the intermediate activated ester may also be poorly soluble, or the starting material simply never dissolved enough to react efficiently. Heterogeneous reactions often suffer from slow kinetics.
Corrective Protocol:
-
Co-solvent System: Add DMF (Dimethylformamide) to the DCM reaction mixture. A ratio of DCM:DMF (4:1) is usually sufficient to maintain homogeneity.
-
Alternative Solvent: Switch the reaction solvent entirely to THF or DMF .
-
Base Choice: Ensure you are using a soluble organic base like DIPEA (Diisopropylethylamine) to deprotonate the carboxylic acid, which may improve solubility in borderline solvents.
Issue 3: Oiling Out During Recrystallization
User Question: "I tried to recrystallize the crude material from EtOAc/Hexanes. Instead of crystals, a sticky oil separated at the bottom."
Technical Diagnosis: "Oiling out" occurs when the anti-solvent (Hexanes) is added too quickly or the polarity difference between the solvent pair is too extreme. The compound undergoes liquid-liquid phase separation before it can nucleate into a crystal lattice.
Corrective Protocol:
-
Change Solvent Pair: Use a "softer" anti-solvent. Instead of EtOAc/Hexanes, try EtOAc/Toluene or Isopropyl Acetate/Heptane .
-
Seeding: Dissolve the oil by heating, then add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation before the solution cools completely.
-
Slow Diffusion: Layer the anti-solvent carefully on top of the solution and allow them to mix by diffusion over 24 hours.
Visualized Decision Workflows
Figure 1: Solvent Selection Strategy
Caption: Decision tree for selecting the optimal solvent system based on the intended experimental application.
Figure 2: Extraction & Isolation Workflow
Caption: Step-by-step logic for isolating the hydrophilic acid from an aqueous reaction mixture.
Detailed Experimental Protocol
Optimized Dissolution for Stock Solutions (20 mM)
Use this protocol for biological assays or analytical standards.
-
Weighing: Accurately weigh 3.12 mg of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid (MW: 156.18 g/mol ) into a glass vial.
-
Primary Solvent: Add 500 µL of DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. The solid should dissolve instantly.
-
Note: If the solution remains cloudy, sonicate for 1 minute.
-
-
Dilution: Dilute to the final volume (1.0 mL) with the desired buffer or media.
-
Caution: Adding aqueous buffer rapidly to the DMSO stock may cause transient precipitation. Add buffer dropwise while vortexing.
-
Recrystallization Procedure (Purification)
Use this protocol if the compound purity is <95%.
-
Dissolve the crude solid in a minimum amount of Ethyl Acetate at 50°C.
-
Remove from heat.
-
Add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of Ethyl Acetate to clear the solution.
-
Allow the vial to cool to room temperature slowly (wrap in foil or place in a warm water bath that cools naturally).
-
Once at room temperature, transfer to a 4°C fridge for 12 hours.
-
Filter the white crystals and wash with cold Heptane.
References
-
PubChem. Spiro[3.3]heptane-2-carboxylic acid Compound Summary. (Structural Analogue Data). [Link]
-
Mykhailiuk, P. K. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv, 2023.[1] [Link]
Sources
Technical Support Center: Troubleshooting HPLC Retention of Polar Spiro Acids
Status: Operational Ticket ID: #SPIRO-ACID-RET-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Void Volume Elution and Peak Distortion for Polar Spirocyclic Acids
Executive Summary
Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane derivatives) represent a unique challenge in chromatography. Unlike flat aromatic acids, their rigid, three-dimensional "dumbbell" shape reduces the effective hydrophobic surface area available for interaction with C18 ligands. Combined with high polarity (low LogP) and ionizable carboxyl groups, these analytes frequently elute at the void volume (
This guide provides a tiered troubleshooting protocol, moving from standard Reverse Phase Liquid Chromatography (RPLC) optimization to Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode solutions.
Phase 1: Diagnostic Triage
Before modifying your method, confirm the root cause of the failure.
Q: Why do my spiro acids elute at the void volume (
-
Hydrophobic Mismatch: Standard C18 columns require ~5% organic solvent to keep the alkyl chains extended. If you run 100% aqueous to try and retain polar spiro acids, the C18 chains mat down (dewet), losing interaction surface.
-
Steric Exclusion: The rigid spiro scaffold prevents the molecule from intercalating deep into the dense C18 brush, unlike flexible alkyl chains.
-
Ionization: At neutral pH, the carboxylic acid is deprotonated (COO⁻), making it highly hydrophilic and unretained by hydrophobic mechanisms.
Q: How do I determine if I should stay with RPLC or switch to HILIC? A: Use the LogD Rule of Thumb . Calculate or estimate LogD at pH 3.0.
-
LogD > 0: Stay with RPLC. Use "AQ" type columns and low pH.
-
LogD < -1: Switch to HILIC or Mixed-Mode Anion Exchange (WAX/MAX).
-
LogD between -1 and 0: "No Man's Land." Porous Graphitic Carbon (PGC) or Polar-Embedded RPLC are best here.
Phase 2: Reverse Phase Optimization (RPLC)
Attempt this first if your lab is RPLC-centric.
Protocol 1: The "Acidic AQ" Strategy
Objective: Suppress ionization to form the neutral acid (COOH) and use a phase compatible with 100% water.
-
Stationary Phase Selection:
-
Do NOT use: Standard high-density C18 (e.g., standard Zorbax Eclipse or Symmetry).
-
USE: C18-AQ, T3, or Polar-Embedded phases. These have lower ligand density or hydrophilic endcapping to prevent dewetting.
-
Reference: Waters T3 and polar-embedded chemistries are designed specifically to prevent pore dewetting in 100% aqueous mobile phases [1].
-
-
Mobile Phase Chemistry:
-
Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 - 3.0.
-
Mechanism:[1][2] The pKa of spiro carboxylic acids is typically 4.0–4.8. You must be at least 2 pH units below the pKa to ensure >99% is in the neutral, hydrophobic form.
-
Organic Modifier: Methanol is often better than Acetonitrile for polar acids in RPLC because it allows for better hydrogen bonding with the stationary phase silanols/polar groups.
-
Q: I am using an AQ column at pH 2.5, but the peak is splitting. Why? A: This is likely Sample Solvent Mismatch .
-
Diagnosis: If you dissolve the sample in 100% DMSO or high % Acetonitrile, the "plug" of strong solvent carries the analyte through the head of the column before it can bind.
-
Fix: Dissolve the sample in 0.1% Formic Acid in Water (or <10% organic).
Phase 3: HILIC & Mixed-Mode Strategies
Required when RPLC fails to provide k' > 2.
Protocol 2: HILIC Method Development
Objective: Retain the charged form (COO⁻) using a water layer on a polar surface.
-
Column Selection:
-
Zwitterionic (ZIC-HILIC): Best general purpose. Excellent for separating spiro acids from inorganic salts.
-
Amide: Good retention, high stability.
-
Bare Silica: Strongest retention for bases, but workable for acids if pH is managed.
-
-
Mobile Phase Setup:
-
"A" Solvent (Weak): 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate.
-
"B" Solvent (Strong): 50% Acetonitrile / 50% Water + 10 mM Ammonium Acetate.
-
Note: Unlike RPLC, Water is the strong solvent .[3] Gradient should go from high ACN to lower ACN.
-
Q: My HILIC peaks are broad and amorphous. What is wrong? A: HILIC is extremely sensitive to the Buffer Effect and Sample Diluent .
-
Buffer is Mandatory: You cannot run HILIC with pure water/ACN. You need 10mM salt (Ammonium Formate/Acetate) to form the electrical double layer on the stationary phase. Without it, spiro acids will undergo secondary ion exchange with silanols, causing tailing.
-
Diluent: Sample must be dissolved in high organic (e.g., 80% ACN). Injecting a water-based sample disrupts the water layer on the bead, causing peak distortion [2].
Protocol 3: Mixed-Mode (Anion Exchange/RP)
Objective: Use positive charge on the column to bind the negative carboxylate.
-
Column: C18-AX (Mixed-mode Anion Exchange).
-
Mechanism: Retains by hydrophobicity (C18) AND ion exchange (positive amine on surface binds COO⁻).
-
Control: Increase retention by lowering buffer strength. Decrease retention by increasing buffer strength (competing ions).
Phase 4: Visual Troubleshooting Guides
Decision Tree: Column Selection
Use this logic flow to select the correct stationary phase based on analyte properties.
Figure 1: Decision matrix for selecting stationary phases based on LogD hydrophobicity values.
Workflow: Diagnosing Peak Shape Issues
Follow this path when retention is adequate but peak shape is poor.
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of peak tailing or splitting.
Summary Data Table: Method Parameters
| Parameter | RPLC (AQ-Mode) | HILIC | Mixed-Mode (AX) |
| Primary Mechanism | Hydrophobic (Solvophobic) | Partitioning (Water Layer) | Ion Exchange + Hydrophobic |
| Target Analyte State | Neutral (pH < pKa) | Charged (pH > pKa) | Charged (pH > pKa) |
| Mobile Phase A | 100% Water + 0.1% FA | 95% ACN + 10mM Buffer | Water + Buffer |
| Mobile Phase B | Methanol or ACN | 50% Water + 10mM Buffer | ACN |
| Strong Solvent | Organic (MeOH/ACN) | Water | High Ionic Strength Buffer |
| Sample Diluent | Water / 5% Organic | 80-90% ACN | Water / Low Organic |
| Common Pitfall | Dewetting (Phase Collapse) | Salt Precipitation / Diluent Mismatch | Slow Equilibration |
References
-
Waters Corporation. (2025).[4][5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link
-
Agilent Technologies.[3] (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials Blog. Link
-
Thermo Fisher Scientific. (n.d.). HILIC Overview and Retention Mechanisms. Thermo Fisher Technical Guide. Link
-
SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. SIELC Application Notes. Link
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane-1-carboxylic acid | C8H12O2 | CID 20320772 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions in alpha-hydroxy acid couplings
Technical Support Center: Alpha-Hydroxy Acid (AHA) Coupling Optimization
Status: ONLINE | Ticket Priority: CRITICAL | Agent: Senior Application Scientist
Welcome to the AHA Coupling Support Hub
You have reached the Tier 3 Technical Support interface for alpha-hydroxy acid (AHA) and depsipeptide synthesis. This guide addresses the thermodynamic and kinetic pitfalls inherent to coupling molecules with adjacent hydroxyl and carboxyl groups.
Unlike amino acids, AHAs lack the protection of a protonated amine at neutral pH and possess an electron-withdrawing oxygen at the
Module 1: The "Self-Condensation" Loop (Oligomerization)
Issue: User reports low yields and "streaking" on TLC/HPLC. Mass spec shows repeating units of
Mechanism of Failure
In the absence of protection, an activated AHA (
-
Cross-Coupling (Desired):
-
Self-Condensation (Side Reaction):
Troubleshooting Protocol
Q: Can I perform this coupling without protecting the hydroxyl group?
A: Generally, no . Unless you are using highly specific enzymatic catalysis or extreme dilution (which ruins kinetics), the hydroxyl group must be protected. The nucleophilicity of the
Q: Which protecting group should I use? A: Select based on your deprotection strategy:
-
Acetyl (Ac): Robust, removed with hydrazine or mild base. Warning: Strong base removal can cause racemization.[1]
-
Benzyl (Bn): Excellent stability. Removed via hydrogenolysis (
). Ideal for solution phase. -
TBS (tert-Butyldimethylsilyl): Good for steric bulk; removed with TBAF or acid.
-
THP (Tetrahydropyranyl): Cheap, acid-labile, but introduces a new chiral center (diastereomers in NMR).
Module 2: Stereochemical Integrity (Racemization)
Issue: Product shows loss of optical activity or diastereomeric splitting in NMR.
Diagnosis: Base-catalyzed enolization at the
The Science of the Fail
The oxygen atom attached to the
Prevention Strategy
1. Base Selection is Critical Never use strong, unhindered bases like Triethylamine (TEA) during the coupling of activated AHAs.
| Base | pKa (Conj.[3] Acid) | Risk Level | Recommendation |
| Triethylamine (TEA) | 10.75 | HIGH | DO NOT USE |
| DIPEA (Hünig's Base) | 10.75 | MODERATE | Use only if necessary; keep equivalents low. |
| N-Methylmorpholine (NMM) | 7.38 | LOW | Preferred for standard couplings. |
| 2,4,6-Collidine | 7.43 | MINIMAL | GOLD STANDARD for sensitive AHAs. |
2. The "Low-Racemization" Additives Carbodiimides (DCC/DIC) alone are too slow, allowing time for base abstraction. You must use additives to convert the slow O-acylisourea into a fast-reacting active ester.
-
Standard: HOBt (Risk of explosion in dry state).
-
Better: HOAt (7-aza-1-hydroxybenzotriazole) – faster kinetics via "neighboring group effect."
-
Best: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Non-explosive, superior racemization suppression compared to HOBt [1].
Module 3: Coupling Reagent Selection
Issue: Formation of N-acyl urea side products or slow reaction rates.
Visualizing the Steglich Rearrangement
When using Carbodiimides (DCC/DIC), the O-acylisourea intermediate is unstable. If the nucleophile attack is slow, it rearranges to a thermodynamically stable (and useless) N-acyl urea.
Caption: The competition between productive coupling (Green) and the N-acyl urea "Dead End" rearrangement (Red). DMAP is required to win this race.
Reagent Decision Matrix
| Scenario | Recommended System | Why? |
| Standard Esterification | DIC + DMAP (0.1 eq) | The "Steglich" method. DIC urea is soluble in DCM (unlike DCC). |
| Peptide/Depsipeptide | DIC + Oxyma Pure | Avoids DMAP (which racemizes amino acids). Oxyma suppresses racemization [2]. |
| Difficult/Hindered | COMU + Collidine | COMU is a third-gen uronium salt with superior kinetics to HATU/HBTU. |
| Stereo-Inversion Needed | Mitsunobu (PPh3/DIAD) | Inverts the |
Module 4: The "Hidden" Killer - Morpholine-2,5-diones[4][5]
Issue: Loss of peptide chain during deprotection or cyclization of the N-terminal dipeptide. Diagnosis: Formation of a Morpholine-2,5-dione (the depsipeptide equivalent of a Diketopiperazine/DKP).
The Mechanism: In depsipeptides, the ester bond is more reactive than an amide. If you have a sequence like H2N-AA1-AA2-O-R, the N-terminal amine (H2N) can bite back onto the ester carbonyl, forming a 6-membered ring and cleaving the chain.
-
Risk Factor: High if AA2 is Proline or N-methylated.
-
Trigger: Occurs spontaneously during Fmoc removal (basic conditions).
Prevention Protocol:
-
Shorten Deprotection Times: Do not leave Fmoc deprotection reagents (Piperidine) in contact longer than necessary (e.g., 2 x 3 min instead of 2 x 10 min).
-
Bulky Protecting Groups: Use steric bulk (e.g., Trityl on side chains) to hinder the cyclization conformation.
-
"Catch" the Amine: Perform the subsequent coupling immediately. Do not store the deprotected intermediate.
Module 5: Standard Operating Procedures (SOPs)
Protocol A: High-Fidelity Steglich Esterification (Solution Phase)
Best for: Coupling protected AHAs to alcohols/resins.
-
Dissolve: 1.0 eq Carboxylic Acid (AHA) and 1.1 eq Alcohol in dry DCM (0.1 M concentration).
-
Catalyst: Add 0.1 eq DMAP .
-
Note: If the substrate is chiral and sensitive, lower DMAP to 0.05 eq and cool to 0°C.
-
-
Activate: Add 1.1 eq DIC (Diisopropylcarbodiimide) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temp (RT). Stir 2–4 hours.
-
Workup: Filter off urea byproduct. Wash organic layer with 0.1N HCl (removes DMAP), then Sat. NaHCO3.
-
Validation: Check NMR for the characteristic N-acyl urea triplet/quartet shifts (usually distinct from product).
Protocol B: Mitsunobu Inversion (Stereo-Correction)
Best for: Creating an ester bond while inverting the AHA stereochemistry (e.g., correcting a specific isomer).
-
Prepare: Dissolve 1.0 eq Alcohol (Nucleophile) and 1.0 eq AHA (Acid) + 1.2 eq Triphenylphosphine (
) in dry THF. -
Cool: Bring to 0°C.
-
Inject: Add 1.2 eq DIAD (Diisopropyl azodicarboxylate) dropwise over 15 mins.
-
Critical: Exothermic. Maintain temp <5°C to prevent side reactions.
-
-
Monitor: Stir at RT for 12 hours.
-
Result: The stereocenter of the Alcohol (if chiral) is inverted.[3] If the AHA is the alcohol component (rare but possible), it inverts.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Racemization-Suppressing Additive for Peptide Synthesis." Chemistry – A European Journal.
-
Neises, B., & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
Vinsova, J. (2011). "Morpholine-2,5-diones - Their Preparation and Exploitation." Chemické Listy.
Sources
Technical Support Center: Thermal Stability of Gem-disubstituted Spiroheptanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gem-disubstituted spiroheptanes. This guide is designed to provide expert insights and practical advice for navigating the experimental challenges associated with the thermal stability of these unique scaffolds. Spiroheptanes, particularly spiro[3.3]heptane and spiro[2.4]heptane, are increasingly utilized as bioisosteres for benzene and other cyclic systems in medicinal chemistry to enhance three-dimensionality and improve physicochemical properties.[1][2] However, their inherent ring strain presents specific challenges regarding thermal stability, which can impact synthesis, purification, storage, and formulation.
This document provides a structured question-and-answer guide to address common issues encountered during the experimental analysis of these compounds.
Part 1: Troubleshooting Guide for Thermal Analysis
This section addresses specific problems users might encounter during thermal analysis experiments, such as Thermogravimetric Analysis (TGA).
Question 1: My TGA results for a gem-dimethylspiro[3.3]heptane derivative show an earlier-than-expected mass loss. Is this degradation or residual solvent?
Answer: This is a common issue when analyzing novel compounds. The initial mass loss in a TGA thermogram can be attributed to several factors. Here’s how to troubleshoot:
-
Causality: Gem-disubstituted spiroheptanes can be challenging to purify completely. Due to their often complex, multi-step syntheses, residual solvents from chromatography (e.g., hexanes, ethyl acetate) or crystallization can become trapped within the crystal lattice. This is distinct from thermal decomposition, which involves the breaking of covalent bonds within the molecule itself.
-
Troubleshooting Steps:
-
TGA-MS/FTIR Analysis: The most definitive method is to couple your TGA instrument to a mass spectrometer (MS) or an FTIR spectrometer. This allows for the analysis of evolved gases. If the initial mass loss corresponds to the mass-to-charge ratio (m/z) or IR spectrum of your solvent, you have confirmed it is a desolvation event, not decomposition.
-
Isothermal TGA: Hold the sample at a temperature just below the observed mass loss for an extended period (e.g., 60-120 minutes). If the mass loss is due to solvent, it should gradually decrease and then plateau as the solvent evaporates. True thermal decomposition is often autocatalytic or follows specific kinetics, leading to a more continuous mass loss.
-
DSC Correlation: Run a Differential Scanning Calorimetry (DSC) analysis on a separate sample. A broad endotherm corresponding to the TGA mass loss is characteristic of solvent evaporation. Sharp endotherms usually indicate melting, while sharp or broad exotherms often accompany decomposition.
-
Pre-Drying: Before the TGA run, dry your sample under high vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any loosely bound solvent. If the initial mass loss is significantly reduced in the subsequent TGA run, it confirms the presence of residual solvent.
-
Question 2: The onset temperature of decomposition for my spiroheptane derivative is not reproducible between experiments. What could be the cause?
Answer: Reproducibility is key to reliable thermal stability data. Variations in onset temperature (Tonset) often stem from subtle changes in experimental parameters.
-
Causality: The kinetic nature of thermal decomposition means that the observed Tonset is highly dependent on factors that influence the rate of reaction, such as heating rate and sample preparation.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting TGA reproducibility issues.
-
Detailed Checks:
-
Heating Rate (β): Tonset is mathematically dependent on the heating rate. A faster heating rate will result in a higher apparent Tonset. Always use and report the same heating rate for all comparative experiments (e.g., 10 °C/min is a common standard).
-
Sample Mass and Packing: A larger sample mass can create thermal gradients within the crucible, leading to a broader decomposition range and a less defined onset. Use a consistent, small sample mass (e.g., 3-5 mg). The way the sample is packed (loose powder vs. compressed) can also affect heat transfer.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, which occurs at a different temperature than pyrolysis (decomposition under inert gas). Ensure your purge gas (typically N2 or Ar) has a consistent flow rate (e.g., 20-50 mL/min) to remove reactive gases.
-
Sample Purity: Impurities, especially residual catalysts from synthesis, can lower the decomposition temperature. Ensure your samples are of comparable purity.
-
Particle Size/Morphology: Different crystalline forms (polymorphs) or amorphous material can have different thermal stabilities. Ensure the sample's physical form is consistent between runs.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the thermal stability of gem-disubstituted spiroheptanes.
Question 3: What are the primary factors that determine the thermal stability of a gem-disubstituted spiroheptane?
Answer: The thermal stability is primarily governed by the molecule's ring strain . Spiroheptanes contain highly strained cyclobutane (in spiro[3.3]heptane) or cyclopropane (in spiro[2.4]heptane) rings.[3][4][5] Ring strain arises from:
-
Angle Strain: Bond angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. For example, the angles in a planar cyclobutane are 90°.[5]
-
Torsional Strain: Eclipsing interactions between adjacent C-H bonds.
Thermal energy provides the activation energy needed to break the strained C-C bonds, initiating decomposition. The reaction proceeds via pathways that relieve this strain. For instance, thermal rearrangements of related strained systems like vinylcyclopropanes to cyclopentenes are well-documented and driven by strain release.[6][7]
Question 4: How does the type of gem-disubstitution (e.g., -CH₃, -CF₃, -Ph) affect thermal stability?
Answer: The gem-disubstituents can influence thermal stability in several ways:
-
Steric Effects: Bulky substituents can introduce additional steric strain, potentially lowering the decomposition temperature. However, they can also hinder certain decomposition pathways, sometimes leading to increased stability. The specific effect is often structure-dependent. The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes, for example, shows how such substitution impacts reactivity.[8]
-
Electronic Effects: Electron-withdrawing groups (like -CF₃) can polarize and weaken adjacent C-C bonds, potentially lowering the activation energy for bond cleavage. Conversely, electron-donating groups might stabilize the ring system. Studies on other strained rings have shown that fluorine substitution can significantly increase ring strain energy.[9]
-
Stabilization of Intermediates: The decomposition of spiroheptanes likely proceeds through radical or zwitterionic intermediates. Substituents that can stabilize these intermediates (e.g., a phenyl group stabilizing a radical through resonance) can lower the activation energy for decomposition and thus decrease thermal stability.
Question 5: What are the likely thermal decomposition pathways for a spiro[3.3]heptane?
Answer: While specific experimental data is scarce, decomposition is expected to proceed via ring-opening reactions that relieve the significant ring strain. A plausible pathway involves the homolytic cleavage of one of the C-C bonds adjacent to the spirocenter, forming a diradical intermediate. This intermediate can then undergo further rearrangement or fragmentation.
Caption: Plausible decomposition pathway via a diradical intermediate.
This is analogous to the thermal rearrangements observed in other strained systems, such as the rearrangement of spiropentanes.[10][11] The exact final products would depend on the substituents and reaction conditions (e.g., presence of trapping agents or oxygen).
Question 6: My compound is intended for pharmaceutical use. What level of thermal stability is considered acceptable?
Answer: For pharmaceutical applications, thermal stability is critical for shelf-life and safety. There is no single "acceptable" temperature, as it depends on the intended storage conditions, formulation process, and regulatory guidelines.
-
Key Metrics:
-
Tonset: The onset of decomposition should be well above any temperatures the compound will experience during manufacturing (e.g., milling, drying, hot-melt extrusion) and long-term storage (typically tested under accelerated stability conditions, e.g., 40 °C / 75% RH).
-
Isothermal Stability: The compound should show negligible mass loss when held at accelerated stability temperatures for extended periods.
-
-
Guidance: A good rule of thumb is to have a decomposition onset significantly higher than 100 °C, but this is highly context-dependent. If a process like hot-melt extrusion is used, much higher stability is required.[12] It is crucial to perform comprehensive stability studies under ICH (International Council for Harmonisation) guidelines.
Part 3: Data & Protocols
Quantitative Data Summary
Specific, comparable TGA data for a series of gem-disubstituted spiroheptanes is not widely available in peer-reviewed literature. Stability is often discussed qualitatively. The table below illustrates how such data should be presented once obtained experimentally.
| Compound | Substituent (R) | Tonset (°C, 10 °C/min, N₂) | Mass Loss (%) | Reference |
| 2,2-R₂-spiro[3.3]heptane | -CH₃ | Hypothetical: 180 | >95 | [Internal Data] |
| 2,2-R₂-spiro[3.3]heptane | -Ph | Hypothetical: 165 | >95 | [Internal Data] |
| 2,2-R₂-spiro[3.3]heptane | -CF₃ | Hypothetical: 150 | >95 | [Internal Data] |
| Note: The values presented are hypothetical and for illustrative purposes only. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the thermal stability of a novel gem-disubstituted spiroheptane.
Objective: To determine the onset temperature of decomposition (Tonset) and degradation profile of the test compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Ceramic or platinum crucibles (pans)
-
Inert gas supply (high purity Nitrogen or Argon)
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass are calibrated according to the manufacturer's protocol using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation:
-
Weigh 3-5 mg of the finely ground, dry sample directly into a tared TGA crucible.
-
Record the exact mass.
-
Gently tap the crucible to ensure a thin, even layer of the sample at the bottom.
-
-
Loading the Sample:
-
Place the sample crucible onto the TGA balance mechanism.
-
Place an empty, tared crucible on the reference position if using a dual-balance instrument.
-
-
Setting Experimental Parameters:
-
Purge Gas: Set the furnace purge gas to Nitrogen at a flow rate of 20-50 mL/min.
-
Initial Equilibration: Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to allow the atmosphere to stabilize.
-
Heating Program: Program the instrument to heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Running the Experiment:
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass vs. temperature (TGA curve) and the derivative of mass loss vs. temperature (DTG curve).
-
Determine the Tonset, typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.
-
Note the temperature of maximum decomposition rate from the peak of the DTG curve.
-
Report the Tonset, the temperature range of decomposition, and the percentage of residual mass at the end of the experiment.
-
References
-
[No Author]. (2003). Cyclopropanation of vinylidenecyclopropanes. Synthesis of 1-(dihalomethylene)spiropentanes. Journal of Organic Chemistry. [Link]
-
[No Author]. (2025). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]
-
[No Author]. (2025). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. ResearchGate. [Link]
-
[No Author]. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. National Center for Biotechnology Information. [Link]
-
[No Author]. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. PubMed. [Link]
-
[No Author]. (2025). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. [Link]
-
Baldwin, J. E. (2003). Thermal rearrangements of vinylcyclopropanes to cyclopentenes. Chemical Reviews. [Link]
-
[No Author]. (2025). Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]
-
[No Author]. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed. [Link]
-
Wikipedia contributors. (2024). Spiroheptane. Wikipedia. [Link]
-
[No Author]. (2025). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(2.4)heptane. PubChem. [Link]
-
[No Author]. (2020). Computational study of the thermal decomposition of some oxypropenes. PubMed. [Link]
-
LibreTexts. (2022). 9.3: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). Spiro[2.4]heptane. NIST Chemistry WebBook. [Link]
-
[No Author]. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
[No Author]. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
[No Author]. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. MDPI. [Link]
-
[No Author]. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Journal of Current Scientific Research. (n.d.). Thermal Stability. [Link]
-
McCallum, J. (2020). Ring strain. YouTube. [Link]
-
Zhang, F., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. [Link]
-
[No Author]. (2025). Computational study on the thermal decomposition and isomerization of the CH3OCF2O radical. ResearchGate. [Link]
-
[No Author]. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiroheptane - Wikipedia [en.wikipedia.org]
- 4. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal rearrangements of vinylcyclopropanes to cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal-decomposition characteristics of FOX-7 and effect of V<sub>2</sub>O<sub>5</sub> on its thermal-decomposition [gthjjs.spacejournal.cn]
Validation & Comparative
Technical Comparison: 2-Hydroxy vs. 6-Hydroxyspiro[3.3]heptane-2-carboxylic Acids
This guide provides an in-depth technical comparison between two structural isomers of the spiro[3.3]heptane scaffold: the geminal 2-hydroxyspiro[3.3]heptane-2-carboxylic acid (Molecule A) and the distal 6-hydroxyspiro[3.3]heptane-2-carboxylic acid (Molecule B).
Executive Summary & Structural Topology[1]
In the "escape from flatland" era of medicinal chemistry, spiro[3.3]heptane has emerged as a premier surrogate for gem-dimethyl groups, cyclohexanes, and even phenyl rings. While both molecules share the same carbon skeleton (
-
Molecule A (Geminal): A "Head Group" bioisostere. The hydroxy and carboxylic acid groups occupy the same carbon (
). This creates a highly polar, compact motif mimicking -hydroxy acids (e.g., mandelic acid, glycolic acid) but with the steric bulk of a spiro-cycle. -
Molecule B (Distal): A "Linker" bioisostere. The functional groups are on opposite rings (
and ). This serves as a rigid spacer, replacing 1,4-disubstituted phenyls or cyclohexanes, with the added benefit of tunable exit vectors.
Structural Topology Diagram
The following diagram illustrates the connectivity and functional divergence of the two isomers.
Figure 1: Topological divergence of spiro[3.3]heptane isomers determining their medicinal utility.
Physicochemical & Conformational Analysis[1]
The spatial arrangement of the hydroxyl group relative to the carboxylic acid profoundly influences the physicochemical profile.
pKa and Acidity
-
Molecule A (Geminal): The
-hydroxyl group is electron-withdrawing (inductive effect, ), which stabilizes the carboxylate anion. Consequently, Molecule A is more acidic (lower pKa) than its non-hydroxylated parent.-
Estimated pKa: 3.6 – 3.9
-
-
Molecule B (Distal): The hydroxyl group is 4 carbons away (through the spiro center). The inductive effect is negligible. The acidity resembles a standard aliphatic carboxylic acid.
-
Estimated pKa: 4.6 – 4.8
-
Stereochemistry and Vectors
-
Molecule A: Achiral (plane of symmetry) unless the spiro rings have other substituents. It presents a "globular" polar surface.
-
Molecule B: Exists as cis/trans isomers (analogous to cis-1,4-cyclohexanediol).
-
Trans-isomer: Extended geometry. Often preferred as a phenyl bioisostere.
-
Cis-isomer: Bent geometry.
-
Exit Vectors: Unlike the linear 180° vector of bicyclo[1.1.1]pentane, the spiro[3.3]heptane scaffold possesses a "kinked" geometry due to ring puckering, providing unique access to chemical space not covered by flat aromatic rings.
-
Comparative Data Table
| Feature | 2-Hydroxy Isomer (Geminal) | 6-Hydroxy Isomer (Distal) |
| Role | Polar Head Group / Warhead | Structural Linker / Spacer |
| pKa (COOH) | ~3.8 (Increased Acidity) | ~4.7 (Standard Aliphatic) |
| LogP | Lower (More compact polar surface) | Higher (Separated polar domains) |
| Stereoisomerism | None (Achiral) | Cis / Trans Isomers |
| Metabolic Stability | High ( | Moderate (OH is a handle for glucuronidation) |
| H-Bond Potential | Intramolecular H-bond possible | Intermolecular H-bonding dominant |
Synthetic Accessibility & Protocols
The synthesis of these two isomers requires fundamentally different strategies. Molecule A relies on functional group manipulation of a single carbon, while Molecule B requires bifunctionalization of the core.
Synthesis Workflows
Figure 2: Divergent synthetic pathways. Route A utilizes cyanohydrin chemistry; Route B utilizes ketone reduction.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic Acid (Geminal)
Rationale: The formation of the quaternary center requires a strong nucleophile (cyanide) attacking the spiro-ketone, followed by hydrolysis.
-
Cyanohydrin Formation:
-
Dissolve spiro[3.3]heptan-2-one (1.0 eq) in dry DCM under Argon.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of ZnI
(0.05 eq). -
Stir at 0°C for 1h, then warm to RT overnight.
-
Checkpoint: Monitor disappearance of ketone C=O stretch by IR or TLC.
-
-
Hydrolysis:
-
Concentrate the reaction mixture.
-
Add concentrated HCl (6M) and reflux for 4–6 hours. This converts the nitrile (-CN) to the acid (-COOH) and cleaves the TMS ether.
-
-
Isolation:
-
Extract with ethyl acetate. The
-hydroxy acid is highly polar; if extraction is difficult, use continuous extraction or purify via ion-exchange resin. -
Recrystallize from Et
O/Hexane.
-
Protocol B: Synthesis of 6-Hydroxyspiro[3.3]heptane-2-carboxylic Acid (Distal)
Rationale: Starting from the commercially available 6-oxo-spiro acid, a hydride reduction yields the alcohol. The choice of reducing agent can influence the cis/trans ratio.
-
Reduction:
-
Dissolve 6-oxospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in MeOH at 0°C.
-
Slowly add NaBH
(1.5 eq) portion-wise to avoid runaway hydrogen evolution. -
Stir at 0°C for 30 mins, then RT for 2 hours.
-
-
Workup:
-
Quench with 1M HCl to pH ~2.
-
Remove MeOH under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
-
Purification:
-
The product is a mixture of cis and trans isomers.
-
Separation: Separation is best achieved via esterification (MeOH/H
SO ), followed by flash chromatography of the methyl esters, and subsequent hydrolysis.
-
Application in Drug Design[2][3][4][5][6]
When to use the 2-Hydroxy Isomer (Geminal)
Use this scaffold to replace Mandelic acid , Lactic acid , or Glycolic acid moieties.
-
Mechanism: The geminal spiro-fusion locks the conformation of the
-carbon, restricting the rotation of the carboxylate. This reduces the entropic penalty upon binding to a target (e.g., a receptor pocket requiring a specific carboxylate orientation). -
Metabolism: The quaternary center at C2 prevents
-oxidation, a common metabolic clearance pathway for carboxylic acids.
When to use the 6-Hydroxy Isomer (Distal)
Use this scaffold to replace 4-hydroxybenzoic acid or trans-4-hydroxycyclohexanecarboxylic acid .
-
Mechanism: It acts as a rigid spacer (~6.5 Å distance). It is ideal for fragment-based drug design (FBDD) where you need to span a specific distance between a hydrogen bond donor (OH) and an ionic interaction (COOH).
-
Solubility: The aliphatic character improves solubility compared to flat aromatic linkers (the "Lovering effect" – increasing Fsp3 fraction).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds. Journal of Organic Chemistry.[1] Link
-
Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2][3][4][5] ChemRxiv. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] Link
-
Enamine Ltd. Spiro[3.3]heptane Building Blocks Catalog.Link
Sources
Comparative Guide: Metabolic Stability of Spiro[3.3]heptane vs. Cyclohexyl Analogs
Topic: Metabolic Stability of Spiro[3.3]heptane vs. Cyclohexyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Rigidification Paradigm
In modern drug discovery, the transition from planar aromatic rings and flexible aliphatic cycles to rigid, saturated 3D scaffolds is a dominant strategy to improve physicochemical properties—a concept often termed "escaping flatland."
This guide objectively compares the spiro[3.3]heptane scaffold against its traditional aliphatic analog, the cyclohexyl ring. While cyclohexyl groups are ubiquitous in medicinal chemistry, they often suffer from high lipophilicity and metabolic liability (specifically at the C3/C4 positions). Spiro[3.3]heptane offers a bioisosteric alternative that alters the metabolic landscape through two primary mechanisms: conformational rigidification and lipophilicity modulation (LogD reduction) .
Key Insight: Unlike the flexible cyclohexyl ring, which can adopt multiple conformations (chair, boat) to accommodate CYP450 active sites, the spiro[3.3]heptane core is structurally frozen. This restricts the "induced fit" required for enzymatic oxidation, potentially enhancing metabolic stability, provided the spiro-core itself does not present a new metabolic soft spot.
Structural & Physicochemical Profile
To understand the metabolic divergence, we must first establish the structural differences. The spiro[3.3]heptane scaffold is not merely a "spacer"; it is a vector-modulating element.[1]
Table 1: Physicochemical Comparison
| Feature | Cyclohexyl (1,4-disubstituted) | Spiro[3.3]heptane (2,6-disubstituted) | Impact on Drug Design |
| Hybridization | Rigidification reduces entropic penalty upon binding. | ||
| Lipophilicity (LogP) | High (Lipophilic) | Moderate (Lower than cyclohexyl) | Lower LogP generally correlates with reduced CYP affinity. |
| Exit Vectors | Parallel/Antiparallel (Variable) | Non-collinear / Fixed | Spiro vectors are fixed at ~180° but with distinct spatial projection. |
| Metabolic Soft Spots | C3/C4 positions (highly prone to oxidation) | Bridgehead carbons (quaternary) are blocked; methylene groups are accessible. | Quaternary carbon blocks direct oxidation at the core center. |
| Solubility | Low | Improved | Enhanced polarity and reduced crystal lattice energy. |
Geometric Mimicry
Experimental structural analysis reveals that spiro[3.3]heptane is a "restricted surrogate" for specific cyclohexane isomers:
-
(1S,4r,6R)-spiro[3.3]heptane mimics cis-1,4-disubstituted cyclohexane .[1][2]
-
(1S,4s,6R)-spiro[3.3]heptane mimics trans-1,3-disubstituted cyclohexane .[1][2]
Metabolic Stability Analysis
Mechanism of Stabilization
The metabolic stability of spiro[3.3]heptane compared to cyclohexyl analogs is governed by the Lock-and-Key Mismatch theory.
-
Lipophilicity Reduction: CYP450 enzymes generally prefer lipophilic substrates. Replacing a phenyl or cyclohexyl ring with spiro[3.3]heptane typically lowers cLogP by 0.5–0.8 units . This reduction decreases the compound's affinity for the hydrophobic pockets of metabolic enzymes (e.g., CYP3A4, CYP2D6), thereby reducing intrinsic clearance (
). -
Steric Occlusion: The cyclohexyl ring is prone to oxidation at the C3 and C4 positions (distal to substituents). In spiro[3.3]heptane, the central spiro-carbon is quaternary and metabolically inert. The adjacent methylene groups (
) are sterically crowded, making hydrogen abstraction by the high-valent Iron-Oxo species of CYP450 more difficult compared to the exposed methylenes of a cyclohexyl chair conformation.
Case Study: The "Sonidegib" Warning
While spiro[3.3]heptane is often touted as a stability enhancer, empirical data suggests a nuanced reality. In a study by Mykhailiuk et al., the meta-substituted phenyl ring of the anticancer drug Sonidegib was replaced with spiro[3.3]heptane.[3][4][5][6][7]
-
Sonidegib (Parent):
min, L/min/mg.[3] -
Trans-Spiro Analog:
min, L/min/mg.[3] -
Cis-Spiro Analog:
min, L/min/mg.[3]
Analysis: In this specific scaffold, the spiro-replacement decreased metabolic stability.[3][6] This highlights that while the spiro core itself is robust, its specific orientation can sometimes expose other parts of the molecule to metabolism or fit more snugly into a specific CYP isoform's active site than the parent ring. Validation via HLM assay is mandatory.
Visualizing the Metabolic Decision Pathway
The following diagram illustrates the decision logic when choosing between cyclohexyl and spiro[3.3]heptane scaffolds for metabolic optimization.
Caption: Decision logic for replacing metabolically labile cyclohexyl rings with spiro[3.3]heptane to modulate physicochemical properties and stability.
Experimental Protocols
To validate the stability advantage, the following protocols must be executed. These are designed to be self-validating systems using internal controls.
Protocol A: Microsomal Stability Assay (Human Liver Microsomes - HLM)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compounds (10 mM DMSO stock).
-
Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.
-
Dosing: Spike test compound to final concentration of 1
M (keeps DMSO < 0.1% to avoid enzyme inhibition). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L samples at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol B: Metabolite Identification (MetID)
Objective: Confirm if the spiro-ring is metabolically inert or if the "soft spot" has merely shifted.
Workflow:
-
Incubate compound with HLM for 60 min (as above) but at higher concentration (10
M) to ensure sufficient metabolite generation. -
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Processing: Use mass defect filtering to search for common biotransformations:
-
+16 Da (Hydroxylation)
-
+14 Da (Oxidation to ketone)
-
+32 Da (Di-hydroxylation)
-
-
Interpretation:
-
If +16 Da is observed on the spiro-ring: The scaffold is not stable.
-
If +16 Da is observed only on the linker/side-chains: The spiro-scaffold successfully blocked the core metabolism.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for determining metabolic stability in human liver microsomes.
Conclusion
Replacing a cyclohexyl ring with spiro[3.3]heptane is a high-value strategy in lead optimization, particularly for reducing lipophilicity and increasing Fsp3 character.
-
Pros: Increases rigidity, lowers LogP, and removes the specific C3/C4 oxidative liabilities of cyclohexane.
-
Cons: Synthesis is more complex, and metabolic stability is not guaranteed (as seen in Sonidegib analogs).
-
Verdict: It is an essential tool for "fine-tuning" ADME properties but must be validated empirically using the HLM protocols described above.
References
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[6] Available at: [Link]
-
Prysiazhniuk, K., et al. (2024).[7] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link]
-
Radchenko, D. S., et al. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Tetrahedron. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025).[8] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[8] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. enamine.net [enamine.net]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Escaping Flatland: A Comparative Guide to Fsp3 Score Improvement Using Spiro[3.3]heptane Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the concept of "escaping flatland" has become a guiding principle.[1] This theory posits that moving away from flat, aromatic molecules towards more three-dimensional (3D) structures can significantly improve a compound's physicochemical properties and, ultimately, its clinical success rate.[2] A key metric in this endeavor is the fraction of sp3 hybridized carbons (Fsp3), a simple yet powerful descriptor for molecular three-dimensionality.[1] This guide offers an in-depth comparison of how spiro[3.3]heptane, a rigid and compact scaffold, serves as a superior bioisostere for improving the Fsp3 score and other drug-like properties compared to traditional aliphatic groups.
The Fsp3 Score: Quantifying Three-Dimensionality
The Fsp3 score is calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule.[3] A higher Fsp3 score is correlated with several desirable attributes for a drug candidate:
-
Improved Aqueous Solubility: Increased saturation disrupts the flat, planar structures that can lead to poor solubility.[2]
-
Reduced Promiscuity: More complex 3D shapes can lead to more specific interactions with biological targets, reducing off-target effects.[4]
-
Higher Clinical Success Rates: A retrospective analysis of compounds from discovery through clinical trials showed a clear trend of increasing average Fsp3 values as they progressed.[1]
Historically, medicinal chemistry has been dominated by aromatic compounds, which are often easier to synthesize. However, this has led to a plethora of "flat" molecules that may possess undesirable properties. The deliberate introduction of sp3-rich scaffolds is a direct strategy to counteract this trend.[1]
Spiro[3.3]heptane: A Rigid Scaffold for Fsp3 Enhancement
Spirocycles, which contain two rings sharing a single atom, are an excellent tool for increasing the Fsp3 score.[5][6] Among these, spiro[3.3]heptane stands out due to its rigid, compact, and three-dimensional structure.[7] It is increasingly being used as a bioisostere for common motifs in drug design, such as tert-butyl groups, gem-dimethyl groups, and even benzene rings.[7][8]
The core advantage of the spiro[3.3]heptane scaffold lies in its ability to introduce a significant number of sp3 carbons while maintaining a constrained conformation. This rigidity can be beneficial for locking a molecule into a bioactive conformation, potentially increasing its potency and selectivity.[5]
Comparative Analysis: Spiro[3.3]heptane vs. Traditional Bioisosteres
The true value of spiro[3.3]heptane is best understood through direct comparison with the chemical groups it often replaces. The tert-butyl group is a common substituent used to add steric bulk, but it comes with a high lipophilicity penalty.
Table 1: Physicochemical Property Comparison
| Property | Phenyl Group | tert-Butyl Group | Spiro[3.3]heptane Moiety | Rationale for Improvement |
| Fsp3 Score | 0.0 | 1.0 (for the group) | 1.0 (for the scaffold) | The spiro[3.3]heptane scaffold introduces seven sp3 carbons, significantly increasing the overall Fsp3 score of the parent molecule. |
| Calculated logP | ~1.99 | ~1.98 | ~1.5 - 2.0 (varies with substitution) | While maintaining steric bulk, spiro[3.3]heptane can offer a more favorable lipophilicity profile, potentially improving aqueous solubility.[9] |
| Aqueous Solubility | Variable | Generally Low | Often Improved | The rigid, non-planar structure can disrupt crystal packing and improve interactions with water molecules, leading to better solubility.[2][9] |
| Molecular Shape | Planar | Globular | Rigid, 3D, Non-planar | Provides access to unique, non-planar chemical space, allowing for more specific and potentially stronger interactions with protein binding pockets.[7] |
Note: logP values are estimations and can vary based on the specific molecule and calculation method.
The data clearly indicates that replacing a flat aromatic ring or a lipophilic tert-butyl group with a spiro[3.3]heptane moiety can lead to a molecule with a higher Fsp3 score and potentially improved solubility, without a significant increase in lipophilicity.[9]
Experimental Protocols
Protocol 1: Computational Workflow for Fsp3 Score and logP Calculation
This protocol outlines a standardized computational method for calculating the Fsp3 score and estimated logP.
Objective: To computationally assess the impact of a bioisosteric replacement on Fsp3 and lipophilicity.
Methodology:
-
Compound Library Preparation:
-
Descriptor Calculation:
-
Utilize cheminformatics software (e.g., RDKit, ChemDraw, FAF-Drugs3 web server).[10][11]
-
Fsp3 Calculation: The software will count the number of sp3 hybridized carbon atoms and divide by the total number of carbon atoms.[10]
-
logP Calculation: The software will calculate the logarithm of the partition coefficient between n-octanol and water, often using algorithms like XLOGP3.[11]
-
-
Analysis:
-
Compare the calculated Fsp3 and logP values for the parent and analog molecules.
-
A successful bioisosteric replacement should result in a significant increase in the Fsp3 score, ideally without a substantial increase in logP.
-
Caption: Computational workflow for Fsp3 and logP analysis.
Protocol 2: Experimental Determination of Lipophilicity (logD) using the Shake-Flask Method
This protocol describes the "gold standard" method for experimentally measuring lipophilicity at a physiological pH.[12]
Objective: To experimentally determine the distribution coefficient (logD) of a compound at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM DMSO stock solution of the test compound
-
Microcentrifuge tubes
-
Rotator
-
LC-MS for analysis
Methodology:
-
Preparation: Add 10 µL of the 10 mM DMSO stock solution to a microcentrifuge tube containing 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.[12]
-
Equilibration: Place the tube on a rotator and mix for 1 hour at 30 rpm to allow the compound to partition between the two phases.[12]
-
Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using LC-MS.[12]
-
Calculation: Calculate the logD using the following formula:
-
logD = log10 ([concentration in octanol] / [concentration in PBS])
-
Caption: Shake-flask method for experimental logD determination.
Protocol 3: Representative Synthesis of a Spiro[3.3]heptane Derivative
The synthesis of functionalized spiro[3.3]heptanes is now accessible through scalable methods. A common strategy involves the double alkylation of a malonate diester with a suitable dibromide.[13]
Objective: To synthesize a spiro[3.3]heptane carboxylic acid.
Reaction Scheme (Simplified):
1,1-bis(bromomethyl)cyclobutane + Diethyl malonate --(Base)--> Diethyl spiro[3.3]heptane-2,2-dicarboxylate --(Hydrolysis & Decarboxylation)--> Spiro[3.3]heptane-2-carboxylic acid
Step-by-Step Methodology (Conceptual):
-
Cyclization: A key building block, such as 1,1-bis(bromomethyl)cyclobutane, is reacted with diethyl malonate in the presence of a base. This results in a double alkylation to form the spiro[3.3]heptane core.[13]
-
Saponification: The resulting diester is then hydrolyzed using a strong base (e.g., NaOH) to convert the ester groups into carboxylate salts.[13]
-
Decarboxylation: The dicarboxylic acid is then heated, which promotes the loss of one carboxyl group as CO2, yielding the target mono-carboxylic acid.[13]
This synthetic accessibility allows for the routine incorporation of the spiro[3.3]heptane scaffold into drug discovery programs.[7]
Conclusion and Authoritative Grounding
The strategic incorporation of spiro[3.3]heptane as a bioisostere is a powerful and validated approach to "escape from flatland" in medicinal chemistry.[1] By replacing planar aromatic rings or overly lipophilic groups like tert-butyl, researchers can significantly increase the Fsp3 score of their compounds. This modification is strongly correlated with improved aqueous solubility, reduced promiscuity, and ultimately, a higher probability of clinical success.[1][2] The synthetic routes to these scaffolds are well-established, making them practical building blocks for modern drug discovery projects.[7][13] As the demand for novel, patent-free, and more effective drug candidates grows, the judicious use of 3D scaffolds like spiro[3.3]heptane will continue to be a cornerstone of innovative drug design.
References
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Available at: [Link]
-
Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]
-
Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Royal Society of Chemistry. Available at: [Link]
-
Fsp3: A new parameter for drug-likeness. PubMed. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Scribd. Available at: [Link]
-
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: [Link]
-
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]
-
FAF-Drugs3: a web server for compound property calculation and chemical library design. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. PMC. Available at: [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. research.vu.nl [research.vu.nl]
- 4. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. enamine.net [enamine.net]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Crystallographic Guide to Substituted Spiro[3.3]heptanes: Unveiling Three-Dimensionality in Drug Design
In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" paradigm has underscored the significance of three-dimensional molecular architecture in enhancing drug efficacy and specificity.[1] Among the scaffolds facilitating this transition, the spiro[3.3]heptane framework has emerged as a particularly compelling motif.[2][3] Its inherent rigidity and well-defined exit vectors offer a unique platform for the spatial arrangement of pharmacophoric features. This guide provides an in-depth comparison of the X-ray crystallographic features of substituted spiro[3.3]heptanes, offering experimental insights and data to inform their application in drug discovery and development.
The Spiro[3.3]heptane Scaffold: A Structural Perspective
The spiro[3.3]heptane core, consisting of two fused cyclobutane rings sharing a single carbon atom, presents a distinct conformational profile compared to more conventional cyclic systems. This strained ring system imparts a high degree of rigidity, which can be advantageous in pre-organizing ligands for optimal receptor binding.[2] X-ray crystallography is the definitive technique for elucidating the precise three-dimensional structure of these molecules at atomic resolution, providing crucial data on bond lengths, bond angles, and overall molecular conformation.[4][5]
Comparative Crystallographic Analysis
The utility of spiro[3.3]heptanes as bioisosteric replacements for common medicinal chemistry motifs, such as cyclohexane and benzene, is a key area of investigation.[6][7] Crystallographic studies provide the empirical data to validate these comparisons.
Spiro[3.3]heptane vs. Cyclohexane
Structural analysis of spiro[3.3]heptane derivatives, such as the 1,6-diamines, has revealed notable similarities to the cyclohexane scaffold.[6] However, the spirocyclic system offers a more conformationally restricted framework. The distance between functional groups and their spatial orientation can be finely tuned through substitution on the spiro[3.3]heptane core, offering a level of structural control that is not always achievable with the more flexible cyclohexane ring. For instance, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives.[6]
Spiro[3.3]heptane vs. Benzene
The spiro[3.3]heptane scaffold has also been explored as a non-planar, saturated bioisostere for the para-substituted benzene ring.[7] While seemingly disparate, crystallographic comparisons of key geometric parameters reveal the potential for mimicry.
| Parameter | para-Substituted Benzene (Representative) | 2,6-Disubstituted Spiro[3.3]heptane (Representative) |
| Distance between substituents (d) | ~5.66-5.71 Å | ~6.87-6.89 Å |
| Distance from ring center to substituent (r) | ~2.77-2.81 Å | ~4.16-4.20 Å |
| Exit vector angles (φ1, φ2) | ~0.6-2.2° | ~22.8-29.7° |
| Planarity ( | θ | ) |
| Data compiled from ChemRxiv, 2023.[7] |
As the data indicates, while the distances between substituents are longer in the spiro[3.3]heptane system, the non-planar arrangement and distinct exit vector angles provide a unique three-dimensional presentation of substituents that can access different regions of chemical space compared to a flat aromatic ring.[7][8]
Experimental Workflow: From Molecule to Structure
The journey from a synthesized substituted spiro[3.3]heptane to its final, refined crystal structure follows a well-defined, yet often challenging, path. The following diagram illustrates the key stages of this process.
Caption: A generalized workflow for determining the crystal structure of a substituted spiro[3.-3]heptane.
Key Experimental Considerations and Protocols
The successful crystallographic analysis of substituted spiro[3.3]heptanes hinges on obtaining high-quality single crystals. This can often be a significant bottleneck.
Crystallization Strategies
The choice of crystallization technique is paramount and often requires empirical screening of various conditions.
-
Slow Evaporation: This is often the simplest method. A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.
-
Vapor Diffusion: This technique involves the slow diffusion of a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent. This gradual change in solvent composition can induce crystallization.
-
Cooling: For compounds with temperature-dependent solubility, slow cooling of a saturated solution can yield high-quality crystals.
Protocol: Vapor Diffusion Crystallization of a Substituted Spiro[3.3]heptane
-
Sample Preparation: Ensure the substituted spiro[3.3]heptane is of high purity (>98%). Impurities can significantly hinder crystallization.
-
Solvent Selection:
-
Dissolve a small amount of the compound in a "good" solvent (e.g., dichloromethane, ethyl acetate) to create a nearly saturated solution.
-
Select a "poor" solvent (anti-solvent) in which the compound is sparingly soluble but is miscible with the good solvent (e.g., hexane, diethyl ether).
-
-
Setup:
-
Place a small vial containing the compound solution inside a larger, sealed jar.
-
Add a volume of the anti-solvent to the bottom of the larger jar, ensuring it does not directly mix with the solution in the inner vial.
-
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystal growth.
-
Monitoring: Periodically check the vial for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.[4] Modern diffractometers automate much of the data collection process. The resulting diffraction data is then processed to determine the unit cell dimensions and symmetry. The phase problem is typically solved using direct methods for small molecules, and the initial structural model is then refined against the experimental data to yield the final, accurate crystal structure.[9]
Challenges and Troubleshooting
The inherent strain and often non-polar nature of the spiro[3.3]heptane backbone can present challenges in crystallization.
-
Low Crystallinity: Some derivatives may have a tendency to form oils or amorphous solids. Extensive screening of crystallization conditions is often necessary.[10]
-
Crystal Quality: Obtaining crystals of sufficient size and quality for X-ray diffraction can be difficult. Techniques such as micro-seeding or the use of co-crystallization agents can sometimes be beneficial.[11]
-
Twinning: This phenomenon, where multiple crystal lattices are intergrown, can complicate data analysis. Careful crystal selection and specialized data processing software may be required.
Conclusion
X-ray crystallography provides an indispensable tool for characterizing the three-dimensional nature of substituted spiro[3.3]heptanes. The data gleaned from these studies not only confirms the successful synthesis of these novel scaffolds but also provides crucial insights into their conformational preferences and their potential as bioisosteres for established pharmacophoric groups. As the demand for sp³-rich, conformationally defined molecules in drug discovery continues to grow, the detailed structural understanding afforded by X-ray crystallography will be paramount in guiding the rational design of the next generation of therapeutic agents.
References
-
Matiukhina, A. I., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. American Chemical Society. Available at: [Link]
-
(1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]
-
Sharma, A., et al. (2024). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available at: [Link]
-
Gicquel, P.-A., et al. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
-
Crowther, M. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]
-
(2025). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. ResearchGate. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
Fischer, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
(2012). Why I am not getting crystals?. ResearchGate. Available at: [Link]
-
McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. National University of Ireland, Galway. Available at: [Link]
-
Zhang, J., et al. (2023). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Chemical Science. Available at: [Link]
-
Universität Potsdam. Advice for Crystallization. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Spiro[3.3]heptane Carboxylic Acids vs. Monocyclic Analogues
An In-Depth Technical Guide
This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of spiro[3.3]heptane carboxylic acids against the established fragmentation of simpler monocyclic analogues. Aimed at researchers, scientists, and drug development professionals, this document elucidates how the unique structural features of the spiro[3.3]heptane scaffold govern its fragmentation behavior, offering predictive insights for structural characterization.
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure serves as a saturated bioisostere for common aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability.[2][3] As these novel structures are incorporated into pharmaceutical candidates, a thorough understanding of their analytical behavior is crucial for identification, characterization, and metabolic profiling. Mass spectrometry is a cornerstone of this analytical workflow.
However, the highly strained nature of the spiro[3.3]heptane core, composed of two fused cyclobutane rings, presents a unique challenge for predicting fragmentation pathways. This guide addresses this gap by employing a comparative approach. We will first examine the well-documented fragmentation of cyclobutanecarboxylic acid as a foundational model. Subsequently, we will extrapolate these principles, in conjunction with established rules for spirocycle fragmentation, to construct a predictive model for spiro[3.3]heptane-1-carboxylic acid.
Experimental & Analytical Strategy
For the structural elucidation of novel, small organic molecules, Electron Ionization (EI) mass spectrometry is the technique of choice. The high energy (typically 70 eV) imparted during ionization induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[4] This fingerprint is essential for distinguishing between isomers and elucidating the underlying molecular structure.
The Comparative Framework
Direct experimental data on the mass spectrum of spiro[3.3]heptane-1-carboxylic acid is not widely available in the literature. Therefore, our analysis is built on a logical comparison with a structurally related, well-characterized molecule:
-
Target Molecule: Spiro[3.3]heptane-1-carboxylic acid
-
Primary Analogue: Cyclobutanecarboxylic acid
By understanding the fragmentation drivers of the simpler cyclobutane system, we can project how the addition of a second, strained ring fused at a spirocenter will alter the fragmentation landscape.
Standard EI-MS Protocol
The data and predictions discussed are based on a standard experimental protocol for EI-MS analysis of small organic acids.
-
Sample Introduction: The analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (70 eV), causing the ejection of an electron to form a molecular ion (M+•).[5]
-
Fragmentation: The energetically unstable molecular ions spontaneously break apart into smaller, charged fragments and neutral radicals.[6]
-
Mass Analysis: The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Key fragmentation pathways of cyclobutanecarboxylic acid.
| Fragment Ion (m/z) | Proposed Structure / Loss | Relative Abundance | Reference |
| 100 | Molecular Ion [C₅H₈O₂]⁺˙ | Low | [7] |
| 73 | [M - C₂H₃]⁺ | Moderate | [7] |
| 55 | [C₄H₇]⁺ (Base Peak) | 100% | [7] |
| 45 | [COOH]⁺ | Moderate | [8] |
| 27 | [C₂H₃]⁺ | High | [7] |
Table 1: Summary of major fragments for Cyclobutanecarboxylic Acid.
Predicted Fragmentation of Spiro[3.3]heptane-1-carboxylic Acid
For spiro[3.3]heptane-1-carboxylic acid (MW = 154.21 g/mol ), the fragmentation is expected to be significantly influenced by the spirocyclic core. The presence of a quaternary spiro-atom and increased ring strain provides new, lower-energy fragmentation pathways compared to the monocyclic analogue.
Primary dissociation of carbocyclic spiro compounds under EI typically begins with a bond cleavage at the spiro-atom, which can lead to the formation of a stable tertiary carbocation. [9]The subsequent decomposition of this intermediate will produce the characteristic ions.
Predicted Fragmentation Pathways:
-
Dominant Ring Cleavage: The most favorable initial fragmentation will likely be the cleavage of one of the cyclobutane rings, driven by the release of significant ring strain. A retro [2+2] cycloaddition type fragmentation is highly probable, leading to the loss of a neutral ethene molecule (28 Da) from the unsubstituted ring. This would result in a prominent ion at m/z 126 .
-
Spiro-Atom Directed Fragmentation: Cleavage of the C-C bonds adjacent to the spiro-carbon is a characteristic pathway for spirocycles. [9]This can lead to the expulsion of a C3H5 radical (41 Da) from the unsubstituted ring, resulting in an ion at m/z 113 .
-
Subsequent Fragmentation of m/z 126: The m/z 126 ion, which can be viewed as a vinylcyclobutanecarboxylic acid radical cation, would then undergo fragmentation similar to the monocyclic analogue. This would include the loss of the carboxyl group to yield an ion at m/z 81 ([126 - COOH]).
-
Loss of the Carboxyl Group: While direct loss of the carboxyl group from the molecular ion is possible, it is predicted to be less favorable than the initial ring cleavage. If it occurs, it would produce an ion at m/z 109 ([M - COOH]⁺).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rroij.com [rroij.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.aip.org [pubs.aip.org]
comparative solubility of spiro[3.3]heptane vs bicyclo[1.1.1]pentane derivatives
Executive Summary
In the campaign to "escape from flatland," replacing phenyl rings with saturated bioisosteres is a standard strategy to improve physicochemical properties (Fsp³ character) while retaining biological potency.[1] Two primary contenders have emerged: the compact Bicyclo[1.1.1]pentane (BCP) and the bulkier Spiro[3.3]heptane (S3.3H) .
The Verdict:
-
Select BCP when maximum aqueous solubility and minimum lipophilicity are the critical bottlenecks. BCP acts as a linear spacer (180° exit vectors) that significantly lowers LogD compared to phenyl rings.
-
Select Spiro[3.3]heptane when metabolic stability is the priority and the binding pocket tolerates (or requires) greater steric bulk. While S3.3H offers solubility superior to phenyl rings, it is generally less soluble than BCP due to higher carbon count (C7 vs. C5) and increased lipophilicity.
Structural & Physicochemical Basis[2][3][4][5][6][7]
To understand the solubility differences, we must analyze the geometry and electronic properties of these scaffolds.
Geometric and Electronic Comparison
| Feature | Bicyclo[1.1.1]pentane (BCP) | Spiro[3.3]heptane (S3.3H) |
| Formula | C₅H₈ | C₇H₁₂ |
| Geometry | Linear (Collinear exit vectors) | Non-collinear / Kinked (Standard) |
| Vector Angle | 180° (Perfect phenyl mimic) | ~150-160° (Flexible mimicry) |
| Lipophilicity | Low (Lowers LogP significantly) | Moderate (Lowers LogP moderately) |
| Solubility Driver | High Fsp³ + Small Volume | High Fsp³ + Disrupted Packing |
Senior Scientist Insight: BCP is often called a "super-spacer." Its bridgehead carbons are electron-deficient (s-character rich), which can lower the pKa of attached amines, further influencing solubility at physiological pH. S3.3H, being larger, engages in more van der Waals interactions, increasing lipophilicity (LogP) relative to BCP, which theoretically reduces thermodynamic solubility unless crystal packing forces are significantly disrupted.
Decision Matrix: Scaffold Selection
Figure 1: Strategic decision tree for selecting between BCP and Spiro[3.3]heptane based on medicinal chemistry bottlenecks.
Comparative Performance Data
The following data aggregates case studies from Enamine and recent literature (e.g., Mykhailiuk et al.) comparing these scaffolds directly against parent phenyl compounds.
Case Study A: Sonidegib Analogs (Anticancer)
Context: Replacement of a meta-substituted phenyl ring.[2][3][4][5]
| Compound | Scaffold | cLogP | Solubility (PBS pH 7.[2][6]4) | Metabolic Stability (t½) |
| Sonidegib | Phenyl (Parent) | 6.8 | Low (< 1 µM) | 93 min |
| Analog 1 | Spiro[3.3]heptane | 6.0 | Comparable (~1 µM) | >300 min |
| Theoretical | BCP | ~5.2 | High (> 50 µM)* | Moderate |
Note: While S3.3H did not drastically improve solubility in this specific highly lipophilic drug, it maintained it while tripling metabolic half-life. BCP analogs typically show a more aggressive drop in cLogP.
Case Study B: Benzocaine Analogs (Anesthetic)
Context: Replacement of a para-substituted phenyl ring.[7][3][6][8]
| Compound | Scaffold | LogD (Exp) | Biological Activity |
| Benzocaine | Phenyl | 1.9 | Baseline |
| BCP-Benzocaine | Bicyclo[1.1.1]pentane | 1.1 | Lower Potency |
| Spiro-Benzocaine | Spiro[3.3]heptane | 1.5 | High Potency |
Interpretation: The BCP derivative exhibited the lowest lipophilicity (LogD 1.1 vs 1.9), confirming it as the superior solubilizing group. However, the Spiro derivative (LogD 1.5) struck the optimal balance between solubility improvement and maintaining the hydrophobic bulk required for receptor binding.
Mechanistic Insights: Why BCP Wins on Solubility
As a Senior Scientist, you must look beyond the table. Why does BCP usually outperform Spiro[3.3]heptane in aqueous solubility?
-
Molecular Volume & Surface Area: BCP is significantly smaller. The "Hydrophobic Effect" is driven by the energy cost of creating a cavity in water. A smaller hydrophobic surface area (BCP) requires less energy to solvate than the larger Spiro[3.3] system.
-
Crystal Lattice Energy (Melting Point): Solubility is a fight between solvation energy and crystal lattice energy.
-
Risk:[7][9] Both BCP and Spiro[3.3] are highly symmetric, which can lead to high melting points (insolubility).
-
Mitigation: BCP substituents (1,3-disubstituted) often disrupt packing more effectively than planar phenyl rings, whereas Spiro[3.3]heptane can sometimes pack very efficiently due to its "dumbbell" shape, potentially hindering dissolution.
-
-
Solvation of Substituents: The bridgehead carbons of BCP are hybridized such that they are slightly more electronegative than standard sp³ carbons. This can increase the acidity of attached N-H or O-H groups, altering ionization states at pH 7.4 and improving kinetic solubility.
Experimental Protocol: Kinetic Solubility Assessment
Do not rely on calculated values (cLogP) alone. The following protocol is designed to differentiate these subtle bioisosteres experimentally.
The "Shake-Flask" Miniaturized Protocol
Objective: Determine kinetic solubility in PBS (pH 7.[2]4) to mimic physiological conditions.
Reagents:
-
Test Compounds (10 mM DMSO stock)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (e.g., Caffeine or Propranolol)
Workflow:
-
Preparation:
-
Pipette 10 µL of 10 mM DMSO stock into a 96-well deep-well plate.
-
Add 490 µL of PBS (pH 7.4) to reach a theoretical concentration of 200 µM (2% DMSO final).
-
Critical Step: Perform in duplicate. Include a "Solvent Standard" (10 µL stock + 490 µL Acetonitrile:Water) to define 100% recovery.
-
-
Equilibration:
-
Seal plate with aluminum foil (prevent photolysis).
-
Shake at 900 rpm for 24 hours at 25°C.
-
Why 24h? Saturated bioisosteres like S3.3H may have slow nucleation rates; 24h ensures pseudo-equilibrium.
-
-
Separation:
-
Filter using a 0.45 µm PVDF filter plate (centrifuge or vacuum manifold).
-
Caution: Do not just centrifuge; floating precipitates in BCP derivatives can be deceptive. Filtration is mandatory.
-
-
Quantification (HPLC-UV/MS):
-
Inject filtrate onto HPLC (C18 column).
-
Calculate Solubility:
-
Solubility Workflow Diagram
Figure 2: Standardized Kinetic Solubility Workflow for hydrophobic bioisosteres.
References
-
Mykhailiuk, P. K., et al. (2024).[6][9][10][11] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Stepan, A. F., et al. (2012).[1][12] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
-
Levterov, V. V., et al. (2024).[9][10][8][11] Benzene Bioisosteric Replacements: Spiro[3.3]heptane and Bicyclo[1.1.1]pentane.[1][7][3][9][10][4][5] Enamine Research Highlights.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteres | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. enamine.net [enamine.net]
- 7. mykhailiukchem.org [mykhailiukchem.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 11. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
Executive Summary
Compound Class: Spirocyclic Carboxylic Acid Building Block Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1] Operational Status: Handle as a Potent Novel Chemical Entity (NCE). Immediate Action: All solid handling must occur within a certified chemical fume hood.
Part 1: Strategic Risk Assessment
As a Senior Application Scientist, I must clarify why this specific molecule demands a rigorous safety protocol beyond generic "acid handling."
-
Structural Implications: The spiro[3.3]heptane core is a strained, rigid scaffold often used in drug discovery as a bioisostere for gem-dimethyl groups or carbonyls. While the carbon skeleton is stable, the carboxylic acid moiety at the 2-position confers significant acidity.
-
The "Solvent Vector" Risk: This compound is a polar solid. You will likely dissolve it in polar aprotic solvents (DMSO, DMF, or DMAC) for synthesis.
-
Critical Insight: While the solid is an irritant, a solution in DMSO/DMF is a permeation hazard. These solvents can carry the solute through standard nitrile gloves and into the bloodstream.
-
-
Electrostatic Hazard: Small, symmetric spiro-acids are prone to static charge buildup. This causes "flying powder" during weighing, significantly increasing inhalation risk if not managed with an ionizing bar or static gun.
Part 2: PPE Command Center
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your experiment.
| Operational Phase | Hand Protection | Eye/Face Protection | Body Defense | Respiratory Control |
| Solid Weighing & Transfer | Single Nitrile (4-mil minimum). Change immediately if powder contacts glove. | Chemical Splash Goggles . Safety glasses are insufficient for fine powders that can bypass side-shields. | Lab coat (buttoned/snapped). Long sleeves required. | Fume Hood (Required). Sash at recommended height. N95 only if hood is unavailable (Not recommended). |
| Synthesis (Solution Phase) | Double Gloving Required. Inner: Nitrile (4-mil)Outer: Neoprene or thick Nitrile (8-mil) if using DMF/DCM. | Chemical Splash Goggles + Face Shield if volume >100mL or heating is involved. | Chemical-resistant apron over lab coat if handling >500mL. | Fume Hood (Mandatory). Ensure LEV (Local Exhaust Ventilation) is active. |
| Quenching & Disposal | Heavy Duty Neoprene/Butyl. Acid neutralization generates heat and potential splatter. | Face Shield over Goggles. | Chemical-resistant apron. | Fume Hood. Sash lowered to protect against unexpected exotherms. |
Part 3: Operational Protocols (The "How-To")
Protocol A: Safe Weighing of Static-Prone Solids
Goal: Prevent inhalation and contamination of the balance area.
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm (feet per minute) [1].
-
Static Neutralization: Use an anti-static gun or ionizing bar on the taring vessel before adding the compound.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive; however, for safety, metal spatulas help ground the charge better than plastic.
-
Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.
Protocol B: Solubilization & Reaction Setup
Goal: Mitigate the "Solvent Vector" risk.
-
Solvent Selection: If using DMSO or DMF, assume your glove breakthrough time is <15 minutes.
-
The "Double-Glove" Technique:
-
Don inner nitrile gloves (bright color, e.g., blue).
-
Don outer gloves (different color, e.g., purple/black).
-
Self-Validating System: If you see a wet spot on the inner glove, the outer barrier has failed. Stop and change immediately.
-
-
Addition: Add the solvent to the solid, not vice-versa, to minimize dust displacement.
Part 4: Emergency & Disposal Logic
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water), then scoop into a hazardous waste bag.
-
Solution Spill: Cover with an acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial acid spill kit). Wait for bubbling to cease before collection.
Disposal Pathway
This compound is an organic acid.
-
Neutralization: Dissolve waste in water (if soluble) or a miscible solvent, then neutralize with 10% Sodium Bicarbonate (
) until pH 6–8. -
Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).
-
Labeling: Clearly label as "Organic Acid - Irritant."
Part 5: Safety Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound.
Caption: Operational workflow emphasizing the transition from solid handling to solution-phase risks and final neutralization.
References
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] The National Academies Press, 2011.[2][3][4] [Link]
-
American Chemical Society (ACS). Safety Guidelines for the Chemistry Professional. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. The National Academies - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prudent practices in the laboratory by National Research Council (U.S.). Committee on Prudent Practices in the Laboratory | Open Library [openlibrary.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
